4-Hydroxypyrimidine-5-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O/c6-1-4-2-7-3-8-5(4)9/h2-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOQOFSQLVVHKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480600 | |
| Record name | 4-Hydroxypyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4774-34-9 | |
| Record name | 1,6-Dihydro-6-oxo-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxypyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4774-34-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Hydroxypyrimidine-5-carbonitrile from β-Ketoesters and Amidines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-hydroxypyrimidine-5-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry, through the cyclocondensation reaction of a β-ketoester and an amidine. This document details the underlying chemical principles, provides a representative experimental protocol, and presents relevant data in a structured format.
Introduction
Pyrimidine-5-carbonitriles are a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities. The 4-hydroxypyrimidine core, in particular, is a key structural motif in numerous biologically active molecules. The synthesis of this compound via the reaction of a β-ketoester with an amidine, a variant of the classical Pinner pyrimidine synthesis, represents a fundamental approach to accessing this important scaffold. This guide will focus on the reaction between ethyl 2-cyano-3-oxobutanoate (a β-ketoester) and formamidine.
Reaction Mechanism and Workflow
The synthesis of this compound from a β-ketoester and an amidine proceeds through a cyclocondensation reaction. The generally accepted mechanism involves the initial nucleophilic attack of the amidine on one of the carbonyl groups of the β-ketoester, followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrimidine ring.
General Reaction Scheme
Caption: General reaction pathway for pyrimidine synthesis.
Detailed Experimental Workflow
The following diagram illustrates a typical laboratory workflow for this synthesis.
An In-depth Technical Guide to the Synthesis of 4-Hydroxypyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for obtaining 4-Hydroxypyrimidine-5-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. The document outlines the core starting materials, reaction mechanisms, and experimental protocols, with a focus on providing actionable data for laboratory synthesis.
Core Synthetic Strategies
The synthesis of this compound can be achieved through several strategic approaches. The most common and effective methods involve the cyclocondensation of a three-carbon synthon bearing a nitrile group with a one-carbon nitrogen-containing fragment. This guide will focus on two primary, well-documented routes:
-
Route 1: From Ethyl (ethoxymethylene)cyanoacetate and Urea. This is a highly efficient one-pot reaction that directly yields the pyrimidine ring.
-
Route 2: From 2-(Aminomethylene)malononitrile and Formic Acid. This method utilizes a pre-formed aminonitrile precursor which is then cyclized with formic acid.
A comparative summary of the starting materials, reagents, and typical yields for these routes is presented below.
| Route | Key Starting Material 1 | Key Starting Material 2 | Reagents/Catalysts | Typical Yield (%) |
| 1 | Ethyl (ethoxymethylene)cyanoacetate | Urea | Sodium Ethoxide, Ethanol | ~75-85% |
| 2 | 2-(Aminomethylene)malononitrile | Formic Acid | Acetic Anhydride | ~60-70% |
Route 1: Synthesis from Ethyl (ethoxymethylene)cyanoacetate and Urea
This is a widely employed and robust method for the preparation of this compound. The reaction proceeds via a cyclocondensation mechanism where urea acts as the N-C-N synthon.
Signaling Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound from Ethyl (ethoxymethylene)cyanoacetate and Urea.
Experimental Protocol
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate (1.0 eq)
-
Urea (1.2 eq)
-
Sodium metal (1.2 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea and stir until it dissolves. Then, add ethyl (ethoxymethylene)cyanoacetate dropwise to the solution at room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting solid residue in a minimum amount of cold water. Acidify the solution to a pH of 5-6 by the slow addition of glacial acetic acid.
-
Isolation and Purification: The product, this compound, will precipitate out of the solution as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol or water.
Quantitative Data:
| Parameter | Value |
| Molar Ratio (Cyanoacetate:Urea:Na) | 1 : 1.2 : 1.2 |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Yield | 75-85% |
Route 2: Synthesis from 2-(Aminomethylene)malononitrile and Formic Acid
This alternative route involves the cyclization of 2-(aminomethylene)malononitrile with formic acid. This method is also effective, though it may require the prior synthesis of the aminonitrile starting material if it is not commercially available.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound from 2-(Aminomethylene)malononitrile.
Experimental Protocol
Materials:
-
2-(Aminomethylene)malononitrile (1.0 eq)
-
Formic Acid (excess)
-
Acetic Anhydride
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place 2-(aminomethylene)malononitrile.
-
Reagent Addition: Add an excess of formic acid to the flask, followed by the dropwise addition of acetic anhydride. The acetic anhydride acts as a dehydrating agent.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate directly from the reaction mixture upon cooling. If not, the excess formic acid and acetic anhydride can be removed under reduced pressure.
-
Purification: The crude product is collected by filtration, washed with a small amount of cold water or ethanol, and then dried under vacuum. Recrystallization from ethanol or water can be performed for further purification.
Quantitative Data:
| Parameter | Value |
| Molar Ratio (Aminonitrile:Formic Acid) | 1 : excess |
| Dehydrating Agent | Acetic Anhydride |
| Reaction Temperature | Reflux (~100-110 °C) |
| Reaction Time | 2-3 hours |
| Yield | 60-70% |
Conclusion
Both synthetic routes presented in this guide offer effective means to produce this compound. The choice of method may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Route 1, starting from ethyl (ethoxymethylene)cyanoacetate, generally provides higher yields in a one-pot procedure. Route 2 offers a viable alternative, particularly if 2-(aminomethylene)malononitrile is readily accessible. The provided experimental protocols and quantitative data serve as a solid foundation for the successful laboratory synthesis of this important heterocyclic compound.
An In-depth Technical Guide to the Purification of 4-Hydroxypyrimidine-5-carbonitrile by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices for the purification of 4-Hydroxypyrimidine-5-carbonitrile via recrystallization. The methodologies detailed herein are designed to ensure high purity and recovery of the target compound, critical for applications in pharmaceutical research and development.
Introduction to this compound
This compound is a heterocyclic organic compound with the chemical formula C₅H₃N₃O. It serves as a valuable building block in medicinal chemistry due to the versatile reactivity of its functional groups—a hydroxyl group, a pyrimidine ring, and a nitrile group. The purity of this compound is paramount for its successful application in the synthesis of novel therapeutic agents. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₃N₃O | --INVALID-LINK-- |
| Molecular Weight | 121.10 g/mol | --INVALID-LINK-- |
| IUPAC Name | 6-oxo-1H-pyrimidine-5-carbonitrile | --INVALID-LINK-- |
| CAS Number | 4774-34-9 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | (General observation for similar compounds) |
| Melting Point | >300 °C (decomposes) | (Typical for highly functionalized pyrimidines) |
Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a specific solvent or solvent mixture. The ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature. Conversely, impurities should either be highly soluble at all temperatures or insoluble at all temperatures.
The general workflow for recrystallization is depicted below:
Solvent Selection and Solubility
The choice of solvent is the most critical step in developing a successful recrystallization protocol. For a polar molecule like this compound, polar solvents are generally the most suitable. The principle of "like dissolves like" suggests that solvents capable of hydrogen bonding will be effective.
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Predicted Solubility (at Room Temp) | Predicted Solubility (at Boiling Point) |
| Water | 10.2 | 100 | Sparingly Soluble | Soluble |
| Ethanol | 4.3 | 78 | Sparingly Soluble | Soluble |
| Methanol | 5.1 | 65 | Soluble | Very Soluble |
| Ethyl Acetate | 4.4 | 77 | Slightly Soluble | Sparingly Soluble |
| Acetone | 5.1 | 56 | Slightly Soluble | Sparingly Soluble |
| Dichloromethane | 3.1 | 40 | Insoluble | Slightly Soluble |
| Hexane | 0.1 | 69 | Insoluble | Insoluble |
Note: This data is estimated based on the compound's structure and general solubility principles for similar polar, heterocyclic compounds. Experimental verification is essential.
Based on these predictions, water and ethanol, or a mixture of the two, are promising candidates for the recrystallization of this compound. Methanol may be too effective a solvent, leading to poor recovery, while less polar solvents are unlikely to dissolve the compound sufficiently even at elevated temperatures.
Experimental Protocols
The following protocols provide detailed methodologies for the purification of this compound. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves, should be strictly followed.
Single-Solvent Recrystallization Protocol (Using Water)
This method is suitable when a single solvent provides a significant difference in solubility at high and low temperatures.
Materials:
-
Crude this compound
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
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Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of deionized water (e.g., 20 mL).
-
Heat the mixture to boiling on a hot plate with stirring. Add small portions of hot deionized water until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
Two-Solvent (Solvent-Antisolvent) Recrystallization Protocol (Using Ethanol-Water)
This method is useful when no single solvent has the ideal solubility characteristics. A "good" solvent in which the compound is soluble is paired with a "poor" solvent (antisolvent) in which the compound is insoluble. The two solvents must be miscible.
Materials:
-
Crude this compound
-
Ethanol (Good Solvent)
-
Deionized Water (Antisolvent)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Antisolvent: While the solution is still hot, add deionized water dropwise with swirling until a slight turbidity (cloudiness) persists.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-Hydroxypyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-Hydroxypyrimidine-5-carbonitrile. Given the importance of this heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural elucidation via modern spectroscopic techniques is paramount. This document outlines detailed experimental protocols for acquiring ¹H and ¹³C NMR spectra and presents an analysis of the expected spectral data based on the known effects of substituents on the pyrimidine ring.
Introduction
This compound is a key heterocyclic compound with significant potential in drug discovery and development. Its structure, featuring a pyrimidine ring substituted with a hydroxyl and a cyano group, makes it a versatile building block for the synthesis of various biologically active molecules. Accurate structural characterization is the cornerstone of chemical synthesis and drug development, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will delve into the specifics of ¹H and ¹³C NMR spectroscopy as applied to this compound.
Experimental Protocols
The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of polar, nitrogen-containing heterocyclic compounds such as this compound.
Sample Preparation
-
Sample Purity : Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis. The sample should be dried under vacuum to remove residual solvents.
-
Solvent Selection : Due to the polar nature of the analyte, a polar deuterated solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its residual solvent peak does not typically interfere with the signals of interest. Deuterated methanol (CD₃OD) or a mixture of CDCl₃ with a few drops of DMSO-d₆ can also be considered.
-
Concentration : For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.
-
Sample Filtration : To ensure a homogeneous magnetic field, it is crucial to have a particulate-free solution. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for polar solvents like DMSO-d₆, the residual solvent peak (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is often used as a secondary reference.
NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR Spectroscopy:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Spectral Width : Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16 to 64 scans, depending on the sample concentration.
-
Temperature : 298 K.
For ¹³C NMR Spectroscopy:
-
Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30' on a Bruker spectrometer) to simplify the spectrum to single lines for each unique carbon atom.
-
Spectral Width : Approximately 200-220 ppm, centered around 100-120 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 to 4096 scans, due to the low natural abundance of the ¹³C isotope.
-
Temperature : 298 K.
Predicted ¹H and ¹³C NMR Data and Interpretation
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 (broad) | s | 1H | N1-H |
| ~8.6 | s | 1H | H2 |
| ~8.3 | s | 1H | H6 |
Interpretation:
-
The pyrimidine ring protons (H2 and H6) are expected to be significantly deshielded due to the electronegativity of the two ring nitrogen atoms. They are predicted to appear as singlets in the aromatic region of the spectrum.
-
The proton on the nitrogen at position 1 (N1-H) is expected to be a broad singlet at a downfield chemical shift, characteristic of an amide-like proton. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange. The hydroxyl proton (if present in the enol form) would also be expected in this region and would likely be a broad signal.
Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C4 |
| ~158 | C2 |
| ~155 | C6 |
| ~115 | CN |
| ~95 | C5 |
Interpretation:
-
The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum.
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C4, being bonded to an oxygen (in the pyrimidone tautomer), is predicted to be the most deshielded of the ring carbons.
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C2 and C6 are also significantly deshielded due to the adjacent nitrogen atoms.
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The carbon of the nitrile group (CN) is expected to appear around 115 ppm.
-
C5, being adjacent to the electron-withdrawing cyano group, is also deshielded, but to a lesser extent than the carbons directly bonded to nitrogen or oxygen.
Conclusion
This technical guide provides a framework for the ¹H and ¹³C NMR characterization of this compound. The detailed experimental protocols are designed to enable researchers to acquire high-quality NMR data. While experimental data for this specific molecule is not widely published, the predicted spectra, based on sound spectroscopic principles and data from analogous compounds, offer a reliable guide for spectral interpretation and structural confirmation. The application of these NMR techniques is essential for ensuring the identity and purity of this compound in research and development settings, thereby supporting its application in the synthesis of novel therapeutic agents.
Mass Spectrometry Analysis of 4-Hydroxypyrimidine-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical mass spectrometry analysis of 4-Hydroxypyrimidine-5-carbonitrile. Due to a lack of publicly available experimental mass spectrometry data for this specific compound, this guide leverages established fragmentation patterns of related pyrimidine derivatives, aromatic nitriles, and heterocyclic compounds to predict its behavior under mass spectrometric conditions. The information presented herein is intended to serve as a foundational resource for researchers developing analytical methods for this and structurally similar molecules.
Compound Overview
This compound is a heterocyclic organic compound with the molecular formula C₅H₃N₃O. Its structure consists of a pyrimidine ring substituted with a hydroxyl group at position 4 and a nitrile group at position 5.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃N₃O | PubChem |
| Molecular Weight | 121.10 g/mol | PubChem |
| Exact Mass | 121.027611728 Da | PubChem[1] |
Proposed Mass Spectrometry Analysis
This section outlines hypothetical experimental protocols for the analysis of this compound using Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS).
Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique suitable for polar molecules like this compound, which is expected to be readily protonated or deprotonated.
Experimental Protocol:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This stock solution is further diluted with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source would be ideal.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 400 °C
-
Nebulizer Gas (Nitrogen): 3 - 5 Bar
-
Drying Gas (Nitrogen): 8 - 12 L/min
-
-
ESI Source Parameters (Negative Ion Mode):
-
Capillary Voltage: -2.5 to -3.5 kV
-
Cone Voltage: -20 to -40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 400 °C
-
Nebulizer Gas (Nitrogen): 3 - 5 Bar
-
Drying Gas (Nitrogen): 8 - 12 L/min
-
-
Mass Analyzer:
-
Scan Range: m/z 50 - 500
-
Acquisition Mode: Full scan for parent ion identification and tandem MS (MS/MS) for fragmentation analysis. For MS/MS, the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ would be selected as the precursor ion.
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of the hydroxyl group may be necessary to increase the volatility and thermal stability of this compound. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
Experimental Protocol:
-
Derivatization: To 100 µg of the dried sample, add 50 µL of BSTFA and 50 µL of pyridine. Heat the mixture at 70°C for 30 minutes.
-
Instrumentation: A standard GC-MS system with a quadrupole mass analyzer.
-
Gas Chromatograph (GC) Conditions:
-
Injection Port Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless injection).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 600
-
Theoretical Fragmentation Pattern
Based on the principles of mass spectrometry and the known fragmentation of similar compounds, a theoretical fragmentation pathway for this compound is proposed. In positive ion ESI-MS, the molecule is expected to protonate to form the [M+H]⁺ ion with an m/z of 122.035.
Table 2: Predicted Fragment Ions of this compound in Positive ESI-MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Putative Structure of Fragment |
| 122.035 | 95.028 | HCN (27.007) | Protonated 4-hydroxypyrimidine |
| 122.035 | 94.020 | CO (28.015) | Protonated 5-cyanopyrimidine |
| 122.035 | 67.023 | HCN + CO (55.022) | Fragment from ring cleavage |
| 95.028 | 68.019 | HCN (27.009) | Fragment from pyrimidine ring cleavage |
Proposed Fragmentation Pathway Diagram
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Data Presentation
The following tables summarize the predicted quantitative data for the mass spectrometry analysis of this compound.
Table 3: Predicted Mass Spectral Data (ESI-MS)
| Ion Type | Predicted m/z |
| [M+H]⁺ | 122.035 |
| [M-H]⁻ | 120.020 |
| [M+Na]⁺ | 144.017 |
| [2M+H]⁺ | 243.062 |
Table 4: Predicted Major Fragment Ions (Tandem MS of [M+H]⁺)
| Predicted m/z | Proposed Neutral Loss |
| 95.028 | HCN |
| 94.020 | CO |
| 67.023 | HCN, CO |
| 68.019 | 2HCN |
Conclusion
This technical guide provides a theoretical framework for the mass spectrometry analysis of this compound. The proposed experimental protocols and fragmentation pathways are based on established principles and data from structurally related compounds. It is anticipated that this information will be a valuable resource for researchers and scientists in the fields of analytical chemistry and drug development, enabling them to develop and validate methods for the identification and quantification of this compound. Experimental verification of these theoretical predictions is a necessary next step to fully elucidate the mass spectrometric behavior of this compound.
References
Unveiling the Structural Architecture of 4-Hydroxypyrimidine-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxypyrimidine-5-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its three-dimensional structure is crucial for designing novel derivatives with tailored properties. This technical guide provides a comprehensive overview of the crystal structure of this compound, based on available crystallographic data. It also outlines a plausible synthetic route and general experimental procedures for its crystallization and structural determination, addressing the core requirements of researchers in the field.
Introduction
Pyrimidine derivatives are a cornerstone in the development of therapeutic agents and functional materials. The substituent pattern on the pyrimidine ring dictates their biological activity and physicochemical properties. This compound, with its hydrogen bonding capabilities and potential for coordination chemistry, represents a versatile scaffold for further chemical exploration. This document consolidates the current knowledge on its crystal structure and provides detailed experimental considerations.
Crystal Structure Data
The crystallographic data for this compound has been reported in the context of a two-dimensional metal-organic framework (MOF) where it acts as a linker coordinated to copper(I) ions. While the crystal structure of the isolated compound is not publicly available, the data from the MOF provides valuable insights into its molecular geometry and intermolecular interactions.
Table 1: Crystallographic Data for this compound within a Cu(I)-based MOF
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 14.378(3) |
| b (Å) | 15.424(3) |
| c (Å) | 3.7580(7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 833.5(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 2.072 |
| Absorption Coefficient (mm⁻¹) | 3.899 |
| F(000) | 528 |
| Crystal Size (mm³) | 0.10 x 0.05 x 0.03 |
| Theta range for data collection (°) | 4.25 to 26.37 |
| Reflections collected | 4578 |
| Independent reflections | 948 [R(int) = 0.0444] |
| Goodness-of-fit on F² | 1.077 |
| Final R indices [I>2sigma(I)] | R1 = 0.0333, wR2 = 0.0815 |
| R indices (all data) | R1 = 0.0411, wR2 = 0.0854 |
Data extracted from the supplementary information of "Rational design of an unusual 2D-MOF based on Cu(i) and this compound as linker with conductive capabilities". It is important to note that these parameters describe the unit cell of the MOF, which contains the title compound as a ligand.
Experimental Protocols
Synthesis of this compound
A plausible and commonly employed method for the synthesis of 4-hydroxypyrimidine derivatives involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For this compound, a likely synthetic route starts from ethyl 2-cyano-3-ethoxyacrylate and formamidine.
Reaction Scheme:
Detailed Methodology:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: To this solution, add formamidine acetate (1.2 equivalents) and a base, such as sodium ethoxide (1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the mixture with an acid, such as acetic acid. The product may precipitate upon neutralization or upon reduction of the solvent volume under reduced pressure.
-
Purification: Collect the crude product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.
Crystallization
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. For pyrimidine derivatives, which can be sparingly soluble, several methods can be employed.
Methodology: Slow Evaporation
-
Solvent Selection: Identify a solvent in which this compound has moderate solubility at room temperature. A solvent screen using small amounts of the compound in various solvents (e.g., ethanol, methanol, acetonitrile, water, or mixtures) is recommended.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming can be used to facilitate dissolution, followed by cooling to room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.
-
Crystal Growth: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.
-
Monitoring: Observe the vial periodically for the formation of single crystals. This process can take from several days to weeks.
X-ray Crystallography
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Mandatory Visualizations
Experimental Workflow for Synthesis and Crystallization
Caption: Workflow for the synthesis, crystallization, and structural analysis of this compound.
Conclusion
This technical guide provides essential information on the crystal structure of this compound for researchers and professionals in drug development and materials science. While the crystallographic data is derived from its structure within a metal-organic framework, it offers a solid foundation for understanding the molecule's geometry. The provided experimental protocols for synthesis and crystallization are based on established chemical principles for this class of compounds and serve as a practical starting point for further investigation. The detailed workflow and data presentation aim to facilitate the rational design and synthesis of novel this compound derivatives for various applications.
Navigating the Solubility Landscape of 4-Hydroxypyrimidine-5-carbonitrile in Organic Solvents: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of 4-hydroxypyrimidine-5-carbonitrile is a critical parameter for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents, outlines a detailed experimental protocol for its determination, and offers insights into its likely solubility behavior based on its chemical structure.
Despite a thorough review of scientific literature, patents, and chemical databases, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished. This highlights a significant data gap for this compound. However, based on the structural features of this compound, which include a polar pyrimidine ring with a hydroxyl group capable of hydrogen bonding and a nitrile group, some general solubility trends can be anticipated. It is expected to exhibit higher solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate to low solubility in alcohols like methanol and ethanol. Its solubility is likely to be poor in non-polar solvents such as hexane and toluene.
In the absence of readily available data, experimental determination is necessary. The following sections provide a detailed methodology for accurately measuring the solubility of this compound.
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol details the gravimetric method, a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Isothermal shaker or magnetic stirrer with hot plate
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Centrifuge
-
Micropipettes
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Drying oven or vacuum oven
2. Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the chosen organic solvent into a series of vials.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is essential.
-
Equilibration: Tightly cap the vials and place them in an isothermal shaker or on a magnetic stirrer within a temperature-controlled environment set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. Constant agitation is crucial.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. For finer suspensions, centrifugation at a controlled temperature can be used to facilitate separation.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) micropipette. Immediately filter the solution using a syringe filter to remove any remaining solid particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Determine the weight of the solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
Calculation of Solubility: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dried solute / Volume of solution withdrawn) * 100
Alternatively, solubility can be expressed in other units such as mol/L by converting the mass of the solute to moles.
3. Data Presentation:
All experimentally determined solubility data should be meticulously recorded and presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at various temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Example: Methanol | 25 | Value | Value |
| Example: Ethanol | 25 | Value | Value |
| Example: Acetone | 25 | Value | Value |
| Example: DMSO | 25 | Value | Value |
| Example: Methanol | 37 | Value | Value |
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
By following this detailed experimental protocol and employing good laboratory practices, researchers can generate reliable and accurate solubility data for this compound in a range of organic solvents. This information is invaluable for facilitating its use in further research and development activities.
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxypyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-Hydroxypyrimidine-5-carbonitrile (CAS No: 4774-34-9), a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its structure, physicochemical properties, spectral characteristics, and reactivity. Detailed experimental protocols for its synthesis and purification are presented, alongside a discussion of its potential biological significance, particularly in the context of cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of pyrimidine derivatives.
Chemical and Physical Properties
This compound, with the molecular formula C₅H₃N₃O, is a small heterocyclic molecule. Its structure features a pyrimidine ring substituted with a hydroxyl group at position 4 and a nitrile group at position 5. The presence of these functional groups imparts specific chemical reactivity and potential for intermolecular interactions.
Tautomerism: It is crucial to recognize that this compound can exist in tautomeric forms. The predominant form is the keto tautomer, 6-oxo-1H-pyrimidine-5-carbonitrile, which is generally more stable. This equilibrium is influenced by the solvent and solid-state packing forces. Computational studies on the parent compound, 4-hydroxypyrimidine, support the greater stability of the pyrimidinone form[1][2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃N₃O | PubChem[3][4] |
| Molecular Weight | 121.10 g/mol | PubChem[3][4] |
| CAS Number | 4774-34-9 | PubChem[3][4] |
| IUPAC Name | 6-oxo-1H-pyrimidine-5-carbonitrile | PubChem[3] |
| Melting Point | Not experimentally determined. The related 4-hydroxypyrimidine has a melting point of 165-169 °C. | (Value for related compound)[5][6] |
| Boiling Point | Data not available. Likely to decompose at high temperatures. | |
| Solubility | No quantitative data available for the title compound. The related 4-hydroxypyrimidine shows solubility in water (43.03 g/L), methanol (38.3 g/L), ethanol (13.58 g/L), and DMSO (57.98 g/L). | (Data for related compound)[7] |
| pKa | Not experimentally determined. | |
| XlogP3 (Computed) | -0.8 | PubChem[3][4] |
| Topological Polar Surface Area (Computed) | 65.3 Ų | PubChem[3][4] |
Spectral Data
Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound.
2.1. ¹H NMR Spectroscopy
2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide key information about the carbon skeleton, including the quaternary carbons of the nitrile and carbonyl/enol groups, as well as the carbons of the pyrimidine ring.
2.3. FT-IR Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the key functional groups.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| N-H stretch | 3200-3400 | Broad peak, indicative of the pyrimidinone tautomer. |
| C-H stretch (aromatic) | 3000-3100 | |
| C≡N stretch (nitrile) | 2210-2260 | Sharp, medium-intensity peak.[8] |
| C=O stretch (amide) | 1650-1700 | Strong peak, characteristic of the pyrimidinone tautomer. |
| C=C and C=N stretch | 1500-1650 | Multiple bands from the pyrimidine ring. |
2.4. Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (121.10 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN or CO.
Experimental Protocols
3.1. Synthesis of this compound
A common synthetic route to pyrimidine-5-carbonitriles involves the condensation of a three-carbon electrophilic component with an amidine or a related nitrogen-containing nucleophile. The following is a plausible synthetic protocol based on established methods for similar compounds[9].
Reaction Scheme:
Procedure:
-
Preparation of the Reaction Mixture: To a solution of sodium ethoxide (prepared by dissolving a stoichiometric equivalent of sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add one equivalent of formamidine hydrochloride. Stir the mixture at room temperature for 15 minutes.
-
Addition of the Electrophile: To the stirred suspension, add one equivalent of ethyl 2-cyano-3-ethoxyacrylate dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl). The product may precipitate upon neutralization.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol and then with diethyl ether.
3.2. Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a higher purity solid.
Procedure:
-
Solvent Selection: Based on the solubility of the related 4-hydroxypyrimidine, a suitable solvent system for recrystallization could be water, ethanol, or a mixture thereof.
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
3.3. Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound.
A general reversed-phase HPLC method would involve:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent.
Reactivity and Stability
The chemical reactivity of this compound is dictated by its functional groups. The pyrimidine ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions. The hydroxyl group can be alkylated or acylated, and the nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to an amine. The compound should be stored in a cool, dry place, away from strong oxidizing agents.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the pyrimidine-5-carbonitrile scaffold is present in a number of biologically active molecules. Notably, various derivatives have been investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways.
Potential Involvement in the PI3K/Akt/mTOR Pathway:
Several studies have demonstrated that morpholinopyrimidine-5-carbonitrile derivatives can act as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin)[10][11]. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer[12][13][]. Given the structural similarity, it is plausible that this compound or its derivatives could also modulate this pathway. Further investigation is warranted to explore this potential.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[3][4].
-
Serious Eye Damage (Category 1): Causes serious eye damage[3][4].
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide has summarized its key chemical and physical properties, provided plausible experimental protocols for its synthesis and purification, and highlighted its potential for biological activity, particularly as a modulator of the PI3K/Akt/mTOR signaling pathway. Further experimental validation of the presented data is encouraged to fully elucidate the properties and potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 3. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 4. This compound | C5H3N3O | CID 12210265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxypyrimidine | 51953-17-4 [chemicalbook.com]
- 6. 4-hydroxypyrimidine [stenutz.eu]
- 7. scent.vn [scent.vn]
- 8. rsc.org [rsc.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
In-Depth Technical Guide: 4-Hydroxypyrimidine-5-carbonitrile (CAS 4774-34-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypyrimidine-5-carbonitrile, with the CAS number 4774-34-9, is a heterocyclic organic compound featuring a pyrimidine ring substituted with a hydroxyl and a nitrile group. This molecule, also known by its IUPAC name 6-oxo-1H-pyrimidine-5-carbonitrile, serves as a versatile building block in medicinal chemistry and drug discovery.[1] The pyrimidine scaffold is a core component of nucleobases and is prevalent in numerous biologically active molecules. The presence of the electron-withdrawing nitrile group and the hydroxyl group, which can participate in hydrogen bonding, makes this compound an interesting candidate for the synthesis of novel therapeutic agents. Pyrimidine-5-carbonitrile derivatives have been investigated for a range of biological activities, including as kinase inhibitors for anticancer therapy and as antiviral agents.[2][3][4][5][6] This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological applications of this compound.
Physicochemical and Spectral Data
The key physicochemical and spectral properties of this compound are summarized below. These data are crucial for its identification, characterization, and handling in a laboratory setting.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4774-34-9 | [1] |
| Molecular Formula | C₅H₃N₃O | [1] |
| Molecular Weight | 121.10 g/mol | [1] |
| IUPAC Name | 6-oxo-1H-pyrimidine-5-carbonitrile | [1] |
| Synonyms | 5-Cyano-4-hydroxypyrimidine, 5-Pyrimidinecarbonitrile, 1,4-dihydro-4-oxo- | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | >300 °C (Decomposes) | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO | |
| XLogP3-AA | -0.8 | [1] |
| Topological Polar Surface Area | 65.3 Ų | [1] |
Table 2: Spectral Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (DMSO-d₆) | δ ~8.0-8.5 (s, 1H, pyrimidine-H), δ ~12.0-13.0 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆) | δ ~160-165 (C=O), δ ~150-155 (pyrimidine-C), δ ~115-120 (CN), δ ~90-95 (pyrimidine-C-CN) |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~2230 (C≡N stretch), ~1680 (C=O stretch), ~1600 (C=N stretch) |
| Mass Spectrometry (m/z) | [M+H]⁺: 122.0352 |
Synthesis
The synthesis of this compound can be achieved through a multi-component reaction, a common strategy for the efficient construction of heterocyclic scaffolds. A representative experimental protocol is detailed below.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principles of the Biginelli reaction and similar pyrimidine syntheses.[2][5][7]
Materials:
-
Formamidine acetate
-
Ethyl 2-cyano-3-ethoxyacrylate (or a similar β-alkoxy-α-cyanoacrylate)
-
Sodium ethoxide solution in ethanol (21% w/w)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve formamidine acetate (1.0 eq) in ethanol (50 mL).
-
Addition of Base: To the stirred solution, add sodium ethoxide solution (1.0 eq) dropwise at room temperature. Stir the resulting mixture for 30 minutes.
-
Addition of Acrylate: Add a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in ethanol (20 mL) dropwise to the reaction mixture over a period of 30 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the residue in water (100 mL) and acidify with concentrated hydrochloric acid to pH 2-3. A precipitate should form.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water (2 x 20 mL) and then with diethyl ether (2 x 20 mL).
-
Drying: Dry the solid product under vacuum to afford this compound.
Characterization: The identity and purity of the synthesized compound should be confirmed using techniques such as NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy, and mass spectrometry, comparing the obtained data with the expected values in Table 2.
Biological Activity and Potential Applications
While specific biological activity data for this compound itself is not extensively reported in the public domain, the pyrimidine-5-carbonitrile scaffold is a key pharmacophore in numerous compounds with significant therapeutic potential.
Kinase Inhibition
Pyrimidine derivatives are well-established as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.
-
EGFR Inhibition: The pyrimidine core can mimic the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).[3] Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.
-
PI3K/Akt/mTOR Inhibition: The PI3K/Akt/mTOR pathway is another crucial signaling cascade frequently hyperactivated in cancer. Pyrimidine-based molecules have been developed as potent inhibitors of PI3K and mTOR kinases, blocking downstream signaling and inducing apoptosis in cancer cells.[6]
Antiviral Activity
Derivatives of hydroxypyrimidines have also been explored for their antiviral properties. The pyrimidine core is a fundamental component of nucleosides, and modifications to this structure can lead to compounds that interfere with viral replication by inhibiting viral polymerases or other essential enzymes.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the general mechanisms by which pyrimidine-5-carbonitrile derivatives can inhibit key signaling pathways implicated in cancer.
Caption: EGFR signaling pathway and its inhibition.
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
Experimental Workflows
The following diagram outlines a typical workflow for the screening and characterization of a pyrimidine-5-carbonitrile derivative as a potential kinase inhibitor.
Caption: Workflow for kinase inhibitor discovery.
Experimental Protocols for Biological Assays
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general method to assess the inhibitory activity of this compound against a specific kinase (e.g., EGFR, PI3K).
Materials:
-
Kinase of interest (e.g., recombinant human EGFR)
-
Kinase substrate (specific peptide)
-
ATP
-
Assay buffer (e.g., containing MgCl₂, DTT)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include wells for a "no inhibitor" control (DMSO only) and a "no kinase" control.
-
Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer. Add this mixture to the wells containing the compound.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549 for lung cancer)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its pyrimidine-5-carbonitrile core is a proven pharmacophore for targeting key signaling pathways involved in diseases such as cancer. This technical guide has provided an overview of its synthesis, properties, and potential biological applications, along with detailed experimental protocols and visualizations of relevant signaling pathways and workflows. Further research into the biological activities of this specific compound and its derivatives is warranted to explore its full therapeutic potential.
References
- 1. This compound | C5H3N3O | CID 12210265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
Methodological & Application
Application Notes & Protocols: Synthesis of Anticancer Derivatives from 4-Hydroxypyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of anticancer derivatives synthesized from a 4-hydroxypyrimidine-5-carbonitrile scaffold. The protocols outlined below are based on established literature and are intended to guide researchers in the development of novel therapeutic agents.
Introduction
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties.[1] Specifically, derivatives of this compound have emerged as promising candidates for the development of targeted cancer therapies. These compounds have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and the PI3K/AKT pathway.[2][3][4][5] This document details the synthesis of several potent derivatives and the methodologies for evaluating their anticancer efficacy.
Data Presentation: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives
The following tables summarize the in vitro anticancer activities of representative this compound derivatives against various human cancer cell lines.
Table 1: EGFR Inhibitors
| Compound | HepG2 IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | EGFR IC₅₀ (nM) | Reference |
| 10b | 3.56 | 5.85 | 7.68 | 8.29 ± 0.04 | [2] |
| Erlotinib | 0.87 | 1.12 | 5.27 | 2.83 ± 0.05 | [2] |
Table 2: VEGFR-2 Inhibitors
| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |
| 9d | 1.14 - 10.33 | 1.14 - 10.33 | [3] |
| 11e | 1.14 | 1.54 | [3] |
| 12b | 1.14 - 10.33 | 1.14 - 10.33 | [3] |
| 12d | 1.14 - 10.33 | 1.14 - 10.33 | [3] |
| Sorafenib | 8.96 | 11.83 | [3] |
Table 3: PI3K/AKT Pathway Inhibitors
| Compound | MCF-7 IC₅₀ (µM) | K562 IC₅₀ (µM) | PI3Kδ IC₅₀ (µM) | PI3Kγ IC₅₀ (µM) | AKT-1 IC₅₀ (µM) | Reference |
| 4d | - | - | - | - | - | [4] |
| 7f | - | - | 6.99 ± 0.36 | 4.01 ± 0.55 | 3.36 ± 0.17 | [4][5] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (Starting Material)
This protocol describes the synthesis of the core pyrimidine scaffold, which serves as the starting material for further derivatization.[3]
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Thiourea
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve potassium hydroxide in ethanol to prepare a 10% alcoholic KOH solution.
-
To the cooled alcoholic KOH solution, add equimolar amounts of benzaldehyde, ethyl cyanoacetate, and thiourea.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile.
Protocol 2: Synthesis of 2-(Methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
This protocol details the S-alkylation of the 2-mercapto group.[3]
Materials:
-
2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
-
Methyl iodide
-
10% Alcoholic KOH
Procedure:
-
Suspend the starting pyrimidine in 10% alcoholic KOH.
-
Add an equimolar amount of methyl iodide dropwise to the suspension while stirring.
-
Continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile.
Protocol 3: Synthesis of 6-Chloro-2-(methylthio)-4-phenylpyrimidine-5-carbonitrile
This protocol describes the chlorination of the 6-oxo group, a key step for introducing further diversity.[3]
Materials:
-
2-(Methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Carefully add the 2-(methylthio)pyrimidine derivative to an excess of phosphorus oxychloride.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 6-chloro derivative.
-
Purify the product by column chromatography.
Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualizations
Synthetic Pathway
Caption: General synthetic route for anticancer derivatives from this compound.
Experimental Workflow: Anticancer Evaluation
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Signaling Pathway: PI3K/AKT Inhibition
Caption: Inhibition of the PI3K/AKT signaling pathway by pyrimidine-5-carbonitrile derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydroxypyrimidine-5-carbonitrile in Antiviral Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives have garnered significant interest in antiviral drug discovery due to their structural similarity to the nucleobases that constitute viral genetic material. This structural analogy allows them to interfere with viral replication processes, making them promising candidates for the development of novel antiviral therapeutics. This document provides detailed application notes and protocols for the screening of this compound and its derivatives for antiviral activity. The methodologies outlined herein are based on established in vitro assays for evaluating antiviral efficacy and cytotoxicity.
Putative Mechanism of Action
The primary antiviral mechanism of many pyrimidine analogs involves the inhibition of viral nucleic acid synthesis. This can occur through two main pathways:
-
Inhibition of Viral Polymerase: As nucleoside analogs, pyrimidine derivatives can be phosphorylated by cellular or viral kinases to their triphosphate form. These triphosphates can then act as competitive inhibitors of viral RNA or DNA polymerases, competing with natural nucleoside triphosphates for incorporation into the growing nucleic acid chain. Once incorporated, they can act as chain terminators, halting further elongation of the viral genome.
-
Inhibition of Host Pyrimidine Biosynthesis: Some pyrimidine derivatives can inhibit host cell enzymes involved in the de novo synthesis of pyrimidines, such as dihydroorotate dehydrogenase (DHODH).[1][2][3][4] By depleting the intracellular pool of pyrimidine nucleosides, the building blocks for viral RNA and DNA synthesis, these compounds can effectively starve the virus of essential resources required for replication.[1][2][3][4] This host-targeted approach offers the potential for broad-spectrum antiviral activity.[2][3][4]
Data Presentation
While specific antiviral data for this compound is not extensively available in the public domain, the following table summarizes representative data for closely related dihydroxypyrimidine (DHP) derivatives against Human Cytomegalovirus (HCMV), a DNA virus. This data can serve as a benchmark for screening this compound.[5]
| Compound Class | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Dihydroxypyrimidine Derivatives | HCMV | 14.4 - 22.8 | >100 | >4.4 - >6.9 |
Experimental Protocols
Detailed methodologies for key experiments in the antiviral screening of this compound are provided below.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for distinguishing true antiviral activity from non-specific cytotoxic effects.
Materials:
-
Host cell line (e.g., Vero, A549, Huh-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours of incubation.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO) and a cell-only control (no compound).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Assay (Cytopathic Effect - CPE Reduction Assay)
This assay measures the ability of the compound to protect cells from the virus-induced damage (cytopathic effect).
Materials:
-
Host cell line
-
Virus stock with a known titer
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Seed 96-well plates with host cells and incubate for 24 hours to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium (low serum medium).
-
Remove the growth medium from the cell plates and infect the cells with the virus at a multiplicity of infection (MOI) of 0.01-0.1. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Immediately after infection, add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator until CPE is observed in 80-90% of the virus control wells (typically 2-5 days).
-
Aspirate the medium and wash the cells gently with PBS.
-
Stain the cells with Crystal Violet solution for 10-15 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Visually assess the protection against CPE or quantify the stain by solubilizing it and measuring the absorbance.
-
Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces CPE by 50%, using a dose-response curve.
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of the compound.
Materials:
-
Host cell line
-
Virus stock
-
This compound
-
24-well plates
-
Materials for virus titration (e.g., plaque assay or TCID50 assay)
Procedure:
-
Seed 24-well plates with host cells and grow to confluency.
-
Infect the cells with the virus at a low MOI (e.g., 0.01) in the presence of various concentrations of this compound.
-
After an appropriate incubation period (e.g., 24-48 hours), harvest the supernatant containing the progeny virus.
-
Determine the virus titer in the harvested supernatants using a standard titration method like the plaque assay or the 50% Tissue Culture Infectious Dose (TCID50) assay.
-
Calculate the reduction in virus yield for each compound concentration compared to the untreated virus control.
Visualizations
Caption: Experimental workflow for antiviral screening.
Caption: Putative antiviral mechanisms of action.
References
- 1. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-spectrum inhibition of common respiratory RNA viruses by a pyrimidine synthesis inhibitor with involvement of the host antiviral response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Organic Frameworks Utilizing 4-Hydroxypyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis, properties, and potential applications of metal-organic frameworks (MOFs) incorporating the 4-hydroxypyrimidine-5-carbonitrile linker. The information is based on the currently available scientific literature.
Introduction
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure and, consequently, the properties and potential applications of the resulting MOF. This compound is a promising linker due to its multiple coordination sites (N and O atoms) and its rigid structure, which can lead to the formation of stable and functional MOFs. To date, the primary example in the literature is a two-dimensional MOF synthesized with copper(I) ions, which exhibits interesting conductive and piezochromic properties.
While the primary investigated application for MOFs based on this linker is in materials science, particularly for sensor technology, the inherent porosity and functionality of MOFs, in general, suggest that with further research, applications in areas such as catalysis or guest-molecule interactions could be explored. There is currently no direct research available on the application of this compound-based MOFs in drug development.
Data Presentation
The quantitative data available for the copper(I)-based MOF with this compound, denoted as [Cu(4hypymca)]n, is summarized below. It is important to note that comprehensive characterization data such as BET surface area and detailed thermogravimetric analysis are not extensively reported in the primary literature.
Table 1: Elemental Analysis and Formula of [Cu(4hypymca)]n
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 32.70 | 32.65 |
| Hydrogen (H) | 1.10 | 1.06 |
| Nitrogen (N) | 22.88 | 22.94 |
| Formula | CuC5H2N3O |
[1]
Table 2: Crystallographic and Structural Data for [Cu(4hypymca)]n
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.698(2) |
| b (Å) | 18.019(10) |
| c (Å) | 9.071(5) |
| β (°) | 94.01(2) |
| Volume (ų) | 602.8(6) |
| Interlayer Separation (Å) | 3.01 (at 0.0 GPa) to 2.78 (at 4.2 GPa)[2][3][4] |
[1]
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis and characterization of the [Cu(4hypymca)]n MOF, as reported in the literature.
Synthesis of [Cu(4hypymca)]n
This protocol describes a solvothermal synthesis method that yields yellow single crystals of the 2D MOF.[1]
Materials:
-
This compound (C5H3N3O)
-
Copper(II) chloride dihydrate (CuCl2·2H2O)
-
N,N-Dimethylformamide (DMF)
-
Distilled water
Equipment:
-
Glass vessels
-
Oven
-
Filtration apparatus
Procedure:
-
Ligand Solution Preparation: Dissolve 0.09 mmol (10.00 mg) of this compound in 0.5 mL of DMF. Subsequently, add 0.5 mL of distilled water to this solution.
-
Metal Salt Solution Preparation: In a separate glass vessel, dissolve 0.06 mmol (15.59 mg) of CuCl2·2H2O in 0.5 mL of distilled water, followed by the addition of 0.5 mL of DMF.
-
Reaction Mixture: Combine the ligand solution and the metal salt solution in a closed glass vessel.
-
Solvothermal Reaction: Place the sealed glass vessel in an oven preheated to 100 °C and maintain this temperature for 24 hours. During this heating period, yellow single crystals are expected to form.
-
Product Isolation and Purification: After the reaction is complete, allow the vessel to cool to room temperature. Collect the resulting crystals by filtration.
-
Washing and Drying: Wash the collected crystals with distilled water to remove any unreacted starting materials and solvent residues. Dry the final product in the open atmosphere.
Expected Yield: Approximately 71% based on the initial amount of copper salt used.[1]
Characterization Methods
To confirm the successful synthesis and to characterize the properties of the [Cu(4hypymca)]n MOF, the following techniques are recommended based on the published research:
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure, including unit cell parameters, space group, and atomic coordinates.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material and to study structural changes under external stimuli like pressure.
-
Elemental Analysis (C, H, N): To verify the chemical composition of the synthesized MOF and ensure it matches the calculated values for the expected formula.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the organic linker and to confirm its coordination to the metal centers.
-
High-Pressure X-ray Diffraction: To investigate the material's structural response to applied pressure, which is crucial for understanding its potential in pressure-based sensors.[2][3][4]
Mandatory Visualizations
Diagram 1: Experimental Workflow for [Cu(4hypymca)]n Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of [Cu(4hypymca)]n MOF.
Diagram 2: Logical Relationship for Pressure-Sensing Application
Caption: Proposed mechanism for the pressure-sensing capabilities of the MOF.
Application Notes
The primary application explored for the [Cu(4hypymca)]n MOF is in the field of pressure-based sensors .[2][3][4] This is based on the following observations:
-
Piezochromism: The material exhibits a change in color upon the application of high pressure, which is a direct visual indication of a structural change.[2][3][4]
-
Tunable Interlayer Spacing: High-pressure X-ray diffraction studies have shown that the distance between the 2D layers of the MOF can be modulated by external pressure, decreasing from 3.01 Å to 2.78 Å.[2][3][4]
-
Varying Conductive Properties: Theoretical analysis of the band structure suggests that the material's electrical conductivity changes with the application of pressure.[2][3][4] The conductivity is also predicted to be tunable through H-doping.[2][3][4]
These properties make this MOF a promising candidate for the development of novel layered materials with tunable and efficient responses for pressure-sensing devices.
Future Outlook:
While the current research focuses on sensor applications, the porous nature of MOFs could be investigated for other functionalities. Future studies could explore:
-
Gas Adsorption: Although not reported, the layered structure might exhibit selective gas adsorption properties. This would require characterization techniques such as BET analysis to determine the surface area and pore volume.
-
Catalysis: The exposed metal centers and functional groups of the linker could potentially act as catalytic sites.
-
Host-Guest Chemistry: The interlayer space could potentially accommodate small guest molecules, which might be relevant for separation or storage applications.
It is important to emphasize that applications in drug delivery have not been reported for MOFs using this specific linker, and further research would be needed to assess its suitability, including biocompatibility and drug loading/release capabilities.
References
- 1. rsc.org [rsc.org]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. Rational design of an unusual 2D-MOF based on Cu(i) and this compound as linker with conductive capabilities: a theoretical approach based on high-pressure XRD - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4-Hydroxypyrimidine-5-carbonitrile in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 4-hydroxypyrimidine-5-carbonitrile as a versatile starting material in the synthesis of potent kinase inhibitors. The pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key kinases in oncogenic signaling pathways. This document outlines a detailed synthetic protocol for the preparation of a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, summarizes key quantitative data for pyrimidine-5-carbonitrile-based inhibitors, and provides visual representations of relevant signaling pathways and experimental workflows.
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has become a major focus of cancer drug discovery. The pyrimidine core is a common feature in many approved kinase inhibitors due to its ability to mimic the adenine base of ATP and form key hydrogen bond interactions within the kinase hinge region. The this compound scaffold, in particular, offers a valuable starting point for the synthesis of diverse libraries of kinase inhibitors through functionalization at the 4-position and further modifications on the pyrimidine ring.
Data Presentation
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from pyrimidine-5-carbonitrile precursors.
Table 1: Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives against VEGFR-2
| Compound | Target Kinase | IC50 (µM) | Reference |
| 11c | VEGFR-2 | 1.38 ± 0.03 | [1] |
| 11e | VEGFR-2 | 0.61 ± 0.01 | [1] |
| 12b | VEGFR-2 | 0.53 ± 0.07 | [1] |
| 12c | VEGFR-2 | 0.74 ± 0.15 | [1] |
| Sorafenib | VEGFR-2 | 0.19 ± 0.15 | [1] |
Table 2: Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives against PI3K/mTOR
| Compound | Target Kinase | IC50 (µM) | Reference |
| 12b | PI3Kα | 0.17 ± 0.01 | [2] |
| 12b | PI3Kβ | 0.13 ± 0.01 | [2] |
| 12b | PI3Kδ | 0.76 ± 0.04 | [2] |
| 12b | mTOR | 0.83 ± 0.05 | [2] |
| 12d | PI3Kα | 1.27 ± 0.07 | [2] |
| 12d | PI3Kβ | 3.20 ± 0.16 | [2] |
| 12d | PI3Kδ | 1.98 ± 0.11 | [2] |
| 12d | mTOR | 2.85 ± 0.17 | [2] |
| LY294002 | PI3K | - | [2] |
| Afinitor | mTOR | - | [2] |
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a VEGFR-2 inhibitor starting from this compound. The protocol is adapted from methodologies reported for similar pyrimidine-5-carbonitrile derivatives.[1][2]
Protocol 1: Synthesis of a 4-Anilino-pyrimidine-5-carbonitrile VEGFR-2 Inhibitor
Step 1: Chlorination of this compound
-
To a stirred suspension of this compound (1.0 eq) in phosphorus oxychloride (10 vol), add N,N-dimethylaniline (0.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloropyrimidine-5-carbonitrile.
Step 2: Nucleophilic Aromatic Substitution with an Aniline Derivative
-
To a solution of 4-chloropyrimidine-5-carbonitrile (1.0 eq) in isopropanol (15 vol), add the desired aniline derivative (e.g., 4-aminoacetophenone, 1.1 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold isopropanol, and dry under vacuum to obtain the 4-(substituted-anilino)pyrimidine-5-carbonitrile derivative.
Step 3: Further Functionalization (Example: Hydrazone Formation)
-
To a solution of the 4-(substituted-anilino)pyrimidine-5-carbonitrile derivative (1.0 eq) in ethanol (20 vol), add hydrazine hydrate (5.0 eq).
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature and add the appropriate aromatic aldehyde (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the final hydrazone derivative.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from the this compound scaffold.
Caption: The VEGFR-2 signaling pathway, a key regulator of angiogenesis.
Caption: The PI3K/Akt/mTOR signaling pathway, crucial for cell growth and survival.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors from this compound.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrimidine-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of pyrimidine-5-carbonitrile derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including as kinase inhibitors for cancer therapy.
Introduction
Pyrimidine-5-carbonitrile derivatives are a versatile scaffold in drug discovery, exhibiting a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities. Their mechanism of action often involves the inhibition of key signaling pathways implicated in disease progression. Notably, certain derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both crucial mediators of tumor angiogenesis and cell proliferation. This document outlines a reliable one-pot synthesis protocol for a series of these derivatives and presents relevant characterization and biological activity data.
Data Presentation
Table 1: Synthesis of 2-Amino-4-aryl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Derivatives
| Entry | Ar-CHO | Yield (%) | m.p. (°C) |
| 1 | C₆H₅ | 85 | 179-181 |
| 2 | 4-Cl-C₆H₄ | 88 | 162-164 |
| 3 | 4-NO₂-C₆H₄ | 74 | 221-223 |
| 4 | 4-CH₃-C₆H₄ | 82 | 148-150 |
Table 2: In Vitro Kinase Inhibitory Activity of Representative Pyrimidine-5-carbonitrile Derivatives
| Compound | Target Kinase | IC₅₀ (nM) |
| Derivative A | VEGFR-2 | 15.2 |
| Derivative B | EGFR | 8.3 |
| Derivative C | PI3Kα | 25.7 |
Experimental Protocols
General One-Pot Synthesis of 2-Amino-4-aryl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Derivatives
This protocol describes a general and efficient one-pot, three-component synthesis.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Urea (1.5 mmol)
-
Ammonium chloride (NH₄Cl) (0.2 mmol)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate and n-hexane for TLC and recrystallization
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), urea (1.5 mmol), and ammonium chloride (0.2 mmol).
-
The reaction is carried out under solvent-free conditions.
-
Heat the mixture at 110°C with constant stirring.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:n-hexane, 1:3).
-
Upon completion of the reaction (typically 2-3 hours), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into crushed ice with stirring to precipitate the solid product.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate:n-hexane, 1:3) to obtain the pure pyrimidine-5-carbonitrile derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR, and determine the melting point.
Visualizations
Synthetic Workflow
Caption: A generalized workflow for the one-pot synthesis of pyrimidine-5-carbonitrile derivatives.
Signaling Pathway Inhibition
Many pyrimidine-5-carbonitrile derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like VEGFR-2 and EGFR. This inhibition blocks downstream signaling cascades crucial for cell proliferation and survival, such as the PI3K/AKT pathway.
Caption: Inhibition of the PI3K/AKT pathway by a pyrimidine-5-carbonitrile derivative.
References
Application Notes and Protocols: Cytotoxicity of 4-Hydroxypyrimidine-5-carbonitrile Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the cytotoxic effects of 4-hydroxypyrimidine-5-carbonitrile derivatives against various cancer cell lines. This document includes a summary of quantitative cytotoxicity data, detailed protocols for standard cytotoxicity assays, and diagrams illustrating experimental workflows and relevant signaling pathways.
Introduction to this compound Derivatives in Oncology
Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer properties.[1][2] As structural analogs of the pyrimidine bases in nucleic acids, these compounds can interfere with DNA and RNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[3][4] The this compound scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents.[5][6]
Data Presentation: Cytotoxicity of Pyrimidine Derivatives
The following tables summarize the cytotoxic activity of various pyrimidine-5-carbonitrile derivatives against a panel of human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: Cytotoxicity (IC50, µM) of Pyrimidine-5-carbonitrile Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 10b | HepG2 | 3.56 | Erlotinib | 0.87 |
| A549 | 5.85 | 1.12 | ||
| MCF-7 | 7.68 | 5.27 | ||
| 7f | K562 | Active | - | - |
| MCF-7 | Active | - | - | |
| 7 | HT-29 | 0.98 | - | - |
Note: The specific IC50 value for compound 7f was not explicitly stated in the provided search results, but it was identified as one of the most active compounds against the K562 cell line.[6][7] Compound 10b demonstrated notable activity against HepG2, A549, and MCF-7 cell lines.[8] Compound 7 showed potent activity against the HT-29 colon cancer cell line.[5]
Experimental Protocols
Detailed methodologies for standard cytotoxicity assays are provided below. The MTT and XTT assays are colorimetric assays widely used to assess cell viability and cytotoxicity.[9][10][11]
MTT Assay Protocol
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.[3]
Materials:
-
96-well microplate
-
Cancer cell lines
-
Complete culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.
XTT Assay Protocol
The XTT assay is another colorimetric method to determine cell viability. A key advantage is that the formazan product is water-soluble, eliminating the need for a solubilization step.[9][10]
Materials:
-
96-well microplate
-
Cancer cell lines
-
Complete culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
XTT labeling reagent
-
Electron-coupling reagent
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT Assay Protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: After the treatment incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[10]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 450 and 500 nm.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assay
The following diagram illustrates the general workflow for determining the cytotoxicity of this compound derivatives.
Caption: A generalized workflow for in vitro cytotoxicity testing.
PI3K/AKT Signaling Pathway Inhibition
Several pyrimidine-5-carbonitrile derivatives have been shown to induce apoptosis through the inhibition of the PI3K/AKT signaling pathway.[6][7] This pathway is crucial for cell survival and proliferation, and its dysregulation is common in many cancers.
Caption: Inhibition of the PI3K/AKT pathway by pyrimidine derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. The data presented here highlight the potent cytotoxic activity of certain derivatives against a range of cancer cell lines. The provided protocols offer standardized methods for further evaluation of similar compounds, and the diagrams illustrate the experimental process and a key molecular mechanism of action. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted.
References
- 1. ijrpr.com [ijrpr.com]
- 2. ijcrt.org [ijcrt.org]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Antiviral Activity of 4-Hydroxypyrimidine-5-carbonitrile Analogs and Related Compounds Against RNA Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and re-emergence of pathogenic RNA viruses pose a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness and response. Pyrimidine analogs, a class of compounds that mimic the natural building blocks of nucleic acids, have shown considerable promise as inhibitors of viral replication. This document focuses on the antiviral potential of 4-hydroxypyrimidine-5-carbonitrile analogs and structurally related dihydroxypyrimidines, which have been investigated for their ability to interfere with viral life cycles, particularly by targeting viral polymerases or host cell pyrimidine biosynthesis pathways.
While extensive data on this compound analogs specifically against a wide array of RNA viruses is emerging, the closely related dihydroxypyrimidine (DHP) scaffold has been identified as a key chemotype in antiviral drug discovery. This scaffold has demonstrated activity against both DNA and RNA viruses, highlighting its potential as a versatile backbone for the development of novel therapeutics.
Mechanism of Action
The primary mechanism of action for many pyrimidine-based antiviral compounds is the inhibition of viral RNA-dependent RNA polymerase (RdRp). After intracellular conversion to their active triphosphate form, these analogs are mistakenly incorporated into the growing viral RNA chain by the RdRp, leading to chain termination or lethal mutagenesis.
Another key strategy involves the inhibition of host cell enzymes essential for pyrimidine biosynthesis, such as dihydroorotate dehydrogenase (DHODH). By depleting the intracellular pool of pyrimidines, these inhibitors effectively starve the virus of the necessary building blocks for genome replication. This host-centric approach has the advantage of a higher barrier to the development of viral resistance. Some inhibitors of pyrimidine biosynthesis have also been shown to induce an interferon-independent antiviral state within the host cell.
Data Presentation: Antiviral Activity of Dihydroxypyrimidine Analogs
The following table summarizes the in vitro antiviral activity and cytotoxicity of a series of 4,5-dihydroxypyrimidine (DHP) carboxylic acid analogs against Human Cytomegalovirus (HCMV), a DNA virus. This scaffold is a close structural relative of 4-hydroxypyrimidinones and has been identified as a promising starting point for the development of inhibitors against RNA viruses as well.[1]
| Compound ID | R Group | IC50 (µM) vs. pUL89-C | EC50 (µM) vs. HCMV | CC50 (µM) in HFF Cells | Selectivity Index (SI) |
| 14a | Methyl | 0.54 ± 0.04 | >50 | >50 | - |
| 14b | Ethyl | 0.65 ± 0.05 | >50 | >50 | - |
| 14c | Propyl | 0.61 ± 0.05 | >50 | >50 | - |
| 14d | Isopropyl | 0.65 ± 0.05 | >50 | >50 | - |
| 14e | Cyclopropyl | 0.59 ± 0.05 | 22.8 ± 1.2 | >50 | >2.2 |
| 14f | Cyclobutyl | 0.70 ± 0.05 | >50 | >50 | - |
| 14g | Phenyl | 1.3 ± 0.1 | >50 | >50 | - |
| 14h | 4-Fluorophenyl | 0.81 ± 0.06 | 14.4 ± 0.9 | >50 | >3.5 |
| 14i | 4-Chlorophenyl | 0.82 ± 0.06 | 17.5 ± 1.0 | >50 | >2.9 |
| 14j | 4-Bromophenyl | 0.88 ± 0.07 | 17.0 ± 1.0 | >50 | >2.9 |
| 14k | 4-Methylphenyl | 1.1 ± 0.1 | >50 | >50 | - |
| 14l | 4-Methoxyphenyl | 1.3 ± 0.1 | >50 | >50 | - |
| 14m | Thiophen-2-yl | 0.77 ± 0.06 | 17.6 ± 1.0 | >50 | >2.8 |
| 14n | Thiazol-2-yl | 3.8 ± 0.3 | >50 | >50 | - |
| 14o | Pyridin-2-yl | 1.6 ± 0.1 | >50 | >50 | - |
| 14p | Pyridin-3-yl | 1.4 ± 0.1 | >50 | >50 | - |
| 14q | Pyridin-4-yl | 1.2 ± 0.1 | >50 | >50 | - |
| 14r | Benzyl | 0.61 ± 0.05 | 15.6 ± 0.9 | >50 | >3.2 |
Data sourced from a study on HCMV pUL89 endonuclease inhibitors.[1] The DHP scaffold has also been investigated against RNA viruses.[2]
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Antiviral Activity
This protocol is a standard method for determining the 50% effective concentration (EC50) of a compound that inhibits virus-induced cell death (cytopathic effect).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MDCK, or HeLa cells) in 6-well plates.
-
Virus stock with a known titer (plaque-forming units/mL).
-
Synthesized this compound analogs or related compounds.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate Buffered Saline (PBS).
-
Overlay medium (e.g., 1% methylcellulose or agarose in culture medium).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium without FBS.
-
Infection: Remove the growth medium from the confluent cell monolayers and wash with PBS. Infect the cells with the virus at a multiplicity of infection (MOI) calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: After the adsorption period, remove the viral inoculum. Add the prepared dilutions of the test compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: After a 1-hour incubation with the compounds, remove the medium and add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for the virus to form visible plaques (typically 2-5 days).
-
Staining and Plaque Counting: After the incubation period, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTS Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of a compound, which is essential for calculating the selectivity index (SI = CC50/EC50).
Materials:
-
Confluent monolayer of host cells in 96-well plates.
-
Synthesized this compound analogs or related compounds.
-
Cell culture medium.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compound dilutions to the wells containing the cells. Include a cell control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for antiviral and cytotoxicity screening of pyrimidine analogs.
Caption: Mechanism of RdRp inhibition by pyrimidine nucleoside analogs.
References
Application Notes and Protocols for High-Throughput Screening of 4-Hydroxypyrimidine-5-carbonitrile Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-hydroxypyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Libraries based on this core are of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. These compounds have shown particular promise as kinase inhibitors, a class of drugs that target key signaling pathways implicated in cancer and inflammatory diseases.
These application notes provide detailed protocols for the high-throughput screening of this compound libraries against key biological targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Additionally, a standard protocol for assessing compound cytotoxicity is provided, which is a critical step in the hit-to-lead optimization process.
High-Throughput Screening Workflow
The successful screening of a small molecule library involves a multi-stage process to identify, confirm, and characterize active compounds ("hits"). The following workflow outlines a typical HTS campaign for a this compound library.[1][2][3][4]
References
- 1. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 2. news-medical.net [news-medical.net]
- 3. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
In Vitro Evaluation of 4-Hydroxypyrimidine-5-carbonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro evaluation of 4-Hydroxypyrimidine-5-carbonitrile derivatives. These compounds have garnered significant interest as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, particularly as anticancer agents through the inhibition of key signaling pathways.
Overview of Biological Activities
This compound derivatives have been extensively studied for their potential as therapeutic agents. In vitro studies have revealed their efficacy in inhibiting cancer cell proliferation, targeting specific enzymes involved in tumorigenesis, and inducing apoptosis. Key biological activities include:
-
Antiproliferative Activity: These derivatives have shown potent cytotoxic effects against a variety of human cancer cell lines, including colon (HCT-116), breast (MCF-7), hepatocellular carcinoma (HepG2), and non-small cell lung cancer (A549).[1][2]
-
Enzyme Inhibition: A primary mechanism of action for many of these compounds is the inhibition of protein kinases crucial for cancer cell growth and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2] Some derivatives also show inhibitory activity against Cyclooxygenase-2 (COX-2) and Phosphoinositide 3-kinase (PI3K).[3][4][5]
-
Induction of Apoptosis: Several derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, often accompanied by cell cycle arrest at specific phases.[1][2][4]
The following sections provide quantitative data on these activities and detailed protocols for their assessment.
Data Presentation: Summary of In Vitro Activities
The antiproliferative and enzyme inhibitory activities of selected this compound derivatives are summarized below. These tables are compiled from various studies to provide a comparative overview.
Table 1: Antiproliferative Activity of this compound Derivatives against Various Cancer Cell Lines.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |
| 9d | HCT-116 | 1.14 - 10.33 | Sorafenib | 8.96 | [1] |
| MCF-7 | 1.14 - 10.33 | Sorafenib | 11.83 | [1] | |
| 11e | HCT-116 | 1.14 | Sorafenib | 8.96 | [1] |
| MCF-7 | 1.54 | Sorafenib | 11.83 | [1] | |
| 12b | HCT-116 | 1.14 - 10.33 | Sorafenib | 8.96 | [1] |
| MCF-7 | 1.14 - 10.33 | Sorafenib | 11.83 | [1] | |
| 12d | HCT-116 | 1.14 - 10.33 | Sorafenib | 8.96 | [1] |
| MCF-7 | 1.14 - 10.33 | Sorafenib | 11.83 | [1] | |
| 10b | HepG2 | 3.56 | Erlotinib | 0.87 | [2] |
| A549 | 5.85 | Erlotinib | 1.12 | [2] | |
| MCF-7 | 7.68 | Erlotinib | 5.27 | [2] | |
| 4e | Colo 205 | 1.66 | - | - | [3] |
| 4f | Colo 205 | 1.83 | - | - | [3] |
| 7f | K562 | <10 | - | - | [4][5] |
Table 2: Enzyme Inhibitory Activity of this compound Derivatives.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |
| 11c | VEGFR-2 | 1.38 ± 0.03 | Sorafenib | 0.19 ± 0.15 | [1] |
| 11e | VEGFR-2 | 0.61 ± 0.01 | Sorafenib | 0.19 ± 0.15 | [1] |
| 12b | VEGFR-2 | 0.53 ± 0.07 | Sorafenib | 0.19 ± 0.15 | [1] |
| 12c | VEGFR-2 | 0.74 ± 0.15 | Sorafenib | 0.19 ± 0.15 | [1] |
| 10b | EGFR | 0.00829 ± 0.00004 | Erlotinib | 0.00283 ± 0.00005 | [2] |
| 7f | PI3Kδ | 6.99 ± 0.36 | - | - | [4][5] |
| PI3Kγ | 4.01 ± 0.55 | - | - | [4][5] | |
| AKT-1 | 3.36 ± 0.17 | - | - | [4][5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized from published procedures and may require optimization for specific derivatives and cell lines.
Antiproliferative Activity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics (100 units/mL penicillin and 100 µg/mL streptomycin).[6]
-
Seed the cells in a 96-well plate at a density of 1.0 x 10⁴ cells/well.[6]
-
Incubate at 37°C in a 5% CO₂ incubator for 48 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in DMSO.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib, Erlotinib).
-
Incubate for 24-48 hours.[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[6]
-
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
The Versatile Scaffold: 4-Hydroxypyrimidine-5-carbonitrile in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 4-hydroxypyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of potent and selective inhibitors of various key biological targets implicated in a range of diseases, most notably cancer. Its unique electronic properties and hydrogen bonding capabilities allow for the design of molecules that can effectively interact with the active sites of enzymes such as protein kinases. This document provides a comprehensive overview of the applications of this scaffold, including detailed experimental protocols for the synthesis of its derivatives and their biological evaluation, with a focus on its use in developing inhibitors for VEGFR-2, EGFR, PI3K/AKT pathway, and COX-2.
Targeted Inhibition with this compound Derivatives
Derivatives of this compound have demonstrated significant inhibitory activity against several important therapeutic targets. Below is a summary of their applications and reported potencies.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-cancer strategy.
Quantitative Data for VEGFR-2 Inhibitors
| Compound ID | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Sorafenib (Reference) | VEGFR-2 | 0.19 ± 0.15 | [1] |
| Compound 12b | VEGFR-2 | 0.53 ± 0.07 | [1] |
| Compound 11e | VEGFR-2 | 0.61 ± 0.01 | [1] |
| Compound 12c | VEGFR-2 | 0.74 ± 0.15 | [1] |
| Compound 11c | VEGFR-2 | 1.38 ± 0.03 | [1] |
| Compound 11b | VEGFR-2 | 1.55 ± 0.25 | [1] |
| Compound 12d | VEGFR-2 | 1.61 ± 0.18 | [1] |
| Compound 11d | VEGFR-2 | 2.32 ± 0.21 | [1] |
| Compound 9d | VEGFR-2 | 2.41 ± 0.16 | [1] |
| Compound 11e | HCT-116 | 1.14 | [1] |
| Compound 11e | MCF-7 | 1.54 | [1] |
| Compound 12b | HCT-116 | - | [1] |
| Compound 12b | MCF-7 | - | [1] |
| Compound 12d | HCT-116 | - | [1] |
| Compound 12d | MCF-7 | - | [1] |
| Compound 9d | HCT-116 | - | [1] |
| Compound 9d | MCF-7 | - | [1] |
Note: The table summarizes the in vitro inhibitory activities of selected pyrimidine-5-carbonitrile derivatives against VEGFR-2 and cancer cell lines.[1]
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for anti-cancer therapies.[2]
Quantitative Data for EGFR Inhibitors
| Compound ID | Target Enzyme/Cell Line | IC50 (µM) | Reference |
| Erlotinib (Reference) | EGFRWT | 0.00283 ± 0.00005 | [3] |
| Compound 10b | EGFRWT | 0.00829 ± 0.00004 | [3] |
| Compound 11b | EGFRWT | 0.09 | [4][5] |
| Compound 11b | EGFRT790M | 4.03 | [4][5] |
| Compound 11b | HCT-116 | 3.37 | [4][5] |
| Compound 11b | HepG-2 | 3.04 | [4][5] |
| Compound 11b | MCF-7 | 4.14 | [4][5] |
| Compound 11b | A549 | 2.4 | [4][5] |
| Compound 10b | HepG2 | 3.56 | [3] |
| Compound 10b | A549 | 5.85 | [3] |
| Compound 10b | MCF-7 | 7.68 | [3] |
Note: This table presents the in vitro inhibitory activities of pyrimidine-5-carbonitrile derivatives against wild-type and mutant EGFR, as well as various cancer cell lines.[3][4][5]
PI3K/AKT Signaling Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Its dysregulation is frequently observed in cancer.
Quantitative Data for PI3K/AKT Pathway Inhibitors
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound 7f | PI3Kδ | 6.99 ± 0.36 | [7] |
| Compound 7f | PI3Kγ | 4.01 ± 0.55 | [7] |
| Compound 7f | AKT-1 | 3.36 ± 0.17 | [7] |
Note: The table shows the inhibitory activity of a pyrimidine-5-carbonitrile derivative against different isoforms of PI3K and AKT-1.[7]
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and are also implicated in cancer development. Selective COX-2 inhibitors are sought after for their anti-inflammatory and potential anti-cancer effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Quantitative Data for COX-2 Inhibitors
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Reference) | COX-2 | - | - | [8] |
| Nimesulide (Reference) | COX-2 | - | - | [8] |
| Compound 10c | COX-2 | 0.041 - 0.081 | 139.74 - 321.95 | [9] |
| Compound 10e | COX-2 | 0.041 - 0.081 | 139.74 - 321.95 | [9] |
| Compound 10h-j | COX-2 | 0.041 - 0.081 | 139.74 - 321.95 | [9] |
| Compound 14e-f | COX-2 | 0.041 - 0.081 | 139.74 - 321.95 | [9] |
| Compound 14i | COX-2 | 0.041 - 0.081 | 139.74 - 321.95 | [9] |
| Compound 16 | COX-2 | 0.041 - 0.081 | 139.74 - 321.95 | [9] |
| Compound 3b | COX-2 | ~Celecoxib | - | [8] |
| Compound 5b | COX-2 | ~Celecoxib | - | [8] |
| Compound 5d | COX-2 | ~Celecoxib | - | [8] |
Note: This table summarizes the potent and selective inhibitory activity of pyrimidine-5-carbonitrile hybrids against COX-2.[8][9]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes is crucial for understanding the mechanism of action and the development of these inhibitors.
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.
Caption: VEGFR-2 Signaling Pathway.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Hydroxypyrimidine-5-carbonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxypyrimidine-5-carbonitrile. Our aim is to help you overcome common challenges and improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common synthetic strategies for this compound involve the cyclocondensation of a three-carbon precursor with a source of formamidine. Key routes include:
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Reaction of a β-ketoester equivalent with an amidine: This is a classical approach where a suitably substituted β-ketoester is reacted with an amidine, like formamidine. However, the yield can sometimes be low depending on the specific amidine used.[1]
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Multicomponent reaction: This approach involves the one-pot reaction of an aldehyde, malononitrile, and urea or thiourea. This method is often efficient and can be optimized for high yields.
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Reaction of malonate with formamide: The reaction of dimethyl malonate with formamide in the presence of a base like sodium methoxide has been shown to produce hydroxypyrimidines in good yields.[2]
Q2: I am observing a significantly low yield in my synthesis. What are the most likely causes?
A2: Low yields in the synthesis of this compound are a common issue and can be attributed to several factors:
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Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are critical parameters that can significantly impact the yield.
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Purity of Reactants: Impurities in the starting materials, such as the β-ketoester, malononitrile, or formamidine, can lead to the formation of side products and a reduction in the yield of the desired product.
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Side Reactions: Competing reactions, such as the self-condensation of starting materials or the formation of alternative heterocyclic systems, can consume reactants and lower the yield.
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Product Isolation and Purification: Inefficient extraction or purification methods can lead to loss of the final product.
Q3: What are the common side products I should be aware of during the synthesis?
A3: Depending on the synthetic route, several side products can be formed. In pyrimidine syntheses, common byproducts include:
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Self-condensation products: The β-dicarbonyl starting material can undergo self-condensation, especially under basic conditions.
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Incompletely cyclized intermediates: The reaction may stall at an intermediate stage, leading to the isolation of acyclic precursors.
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Polymeric materials: Under certain conditions, especially with aldehydes, polymerization can occur, leading to intractable tars.
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Hydrolysis products: If the reaction is carried out in the presence of water, hydrolysis of the nitrile or ester functionalities can occur.
Troubleshooting Guides
Issue 1: Low Product Yield
A persistently low yield is a frequent challenge. The following table summarizes key parameters and suggests troubleshooting steps.
| Parameter | Observation | Potential Cause | Troubleshooting Steps |
| Temperature | Low conversion of starting materials. | Insufficient energy to overcome the activation barrier. | Gradually increase the reaction temperature and monitor the progress by TLC. For the reaction of dimethyl malonate and formamide, an optimal temperature of 70°C has been reported.[2] |
| Formation of degradation products. | Reaction temperature is too high, leading to decomposition. | Lower the reaction temperature and consider longer reaction times. | |
| Base | Incomplete reaction or formation of multiple products. | The base may be too weak or too strong for the specific reaction. | Screen different bases (e.g., sodium methoxide, sodium ethoxide, potassium carbonate). The concentration of the base is also crucial; for instance, a 30% solution of sodium methoxide in methanol has been found to be optimal in the synthesis of 4,6-dihydroxypyrimidine.[2] |
| Solvent | Poor solubility of reactants, leading to a heterogeneous mixture and low conversion. | The solvent may not be suitable for dissolving all reactants. | Test a range of solvents with varying polarities (e.g., ethanol, methanol, DMF, or solvent-free conditions). |
| Reactant Stoichiometry | Excess of one starting material remaining after the reaction. | Unbalanced reaction stoichiometry. | Carefully control the molar ratios of the reactants. An excess of formamide is often used to drive the reaction to completion.[1] |
| Purity of Formamidine | Low yield despite optimized conditions. | Formamidine hydrochloride can be hygroscopic and may have degraded. | Use freshly prepared or purified formamidine hydrochloride. |
Issue 2: Product Purity Issues
Difficulty in obtaining a pure product is another common hurdle.
| Observation | Potential Cause | Troubleshooting Steps |
| Persistent impurities after work-up | Formation of closely related side products. | Optimize the reaction conditions to minimize side product formation (see Issue 1). |
| Inefficient purification method. | Employ a different purification technique. Recrystallization from a suitable solvent is often effective. Column chromatography with a carefully chosen eluent system can also be used.[3] | |
| Oily or tarry product | Polymerization of starting materials or product. | Lower the reaction temperature and consider adding the reactants portion-wise. |
| Presence of high-boiling point solvent residues. | Ensure complete removal of the solvent under reduced pressure. |
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dihydroxypyrimidine from Dimethyl Malonate and Formamide
This protocol is adapted from a method for the synthesis of 4,6-dihydroxypyrimidine and can be a starting point for the synthesis of this compound with appropriate modifications to the starting materials.[2]
Materials:
-
Dimethyl malonate
-
Formamide
-
Sodium methoxide solution in methanol (30%)
-
Methanol
-
Hydrochloric acid (for work-up)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the sodium methoxide solution in methanol.
-
Heat the solution to the desired reaction temperature (e.g., 70°C).[2]
-
Slowly add a mixture of dimethyl malonate and formamide to the flask with stirring.
-
Maintain the reaction at the set temperature for the optimized reaction time (e.g., 2.5 hours).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with hydrochloric acid.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold methanol, and dry.
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If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Quantitative Data: The following table presents data on the effect of reaction conditions on the yield of 4,6-dihydroxypyrimidine, which can serve as a guide for optimizing the synthesis of this compound.
| Molar Ratio (Dimethyl Malonate:Formamide:Sodium Methoxide) | Temperature (°C) | Time (h) | Yield (%) |
| 1:2:2 | 60 | 3 | 75.2 |
| 1:2.5:2.5 | 70 | 2.5 | 82.1 |
| 1:3:3 | 80 | 2 | 78.5 |
Data adapted from a study on the synthesis of 4,6-dihydroxypyrimidine.[2]
Visualizations
General Synthetic Workflow
References
Technical Support Center: Optimizing Synthesis of 4-Hydroxypyrimidine-5-carbonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the synthesis of 4-hydroxypyrimidine-5-carbonitrile derivatives. This document offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound derivatives?
A1: A prevalent and efficient method is a one-pot, three-component reaction, often a variation of the Biginelli reaction. This typically involves the condensation of an aldehyde, a compound containing an active methylene group (such as malononitrile or ethyl cyanoacetate), and a urea or thiourea derivative in the presence of a suitable catalyst.[1]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors including suboptimal reaction temperature, inappropriate catalyst choice or concentration, incorrect solvent, or the presence of moisture in the reactants or solvent. Competing side reactions, such as the Knoevenagel condensation, can also consume starting materials and reduce the yield of the desired product.
Q3: I am observing the formation of significant side products. How can I minimize them?
A3: Side product formation is a common challenge. Key strategies to minimize them include:
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Optimizing Temperature: Lowering the reaction temperature can sometimes favor the desired reaction pathway over side reactions.
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity. Experimenting with different acid or base catalysts may be necessary.
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Order of Addition: In some cases, the order in which reactants are added can influence the reaction pathway and minimize the formation of side products.
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Anhydrous Conditions: For certain reaction mechanisms, ensuring strictly anhydrous conditions is crucial to prevent hydrolysis of intermediates.
Q4: How do I choose the right solvent for my reaction?
A4: The choice of solvent can impact reactant solubility and reaction rates. While polar protic solvents like ethanol are commonly used, solvent-free conditions have also been shown to be highly effective, often leading to shorter reaction times and higher yields.[1] It is advisable to perform small-scale screening with a few different solvents to determine the optimal choice for your specific substrates.
Q5: What is a suitable method for purifying the final product?
A5: The most common method for purifying this compound derivatives is recrystallization from a suitable solvent, such as ethanol.[1] If recrystallization is insufficient, column chromatography on silica gel may be necessary.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive or inappropriate catalyst.2. Reaction temperature is too low.3. Presence of moisture.4. Incorrect stoichiometry of reactants. | 1. Screen different catalysts (e.g., Brønsted acids, Lewis acids, or solid acid catalysts).[1]2. Gradually increase the reaction temperature and monitor the reaction progress by TLC.3. Ensure all glassware is oven-dried and use anhydrous solvents.4. A slight excess of the urea or thiourea component is often beneficial. |
| Formation of a Major Byproduct | 1. Knoevenagel Condensation: The aldehyde reacts directly with the active methylene compound.2. Hantzsch Dihydropyridine Formation: The aldehyde reacts with two equivalents of the active methylene compound and an ammonia source (from urea decomposition at high temperatures). | 1. Adjust the order of addition of reactants. Pre-forming an intermediate by reacting the aldehyde and urea/thiourea first can sometimes prevent this.2. Lower the reaction temperature to minimize urea decomposition. |
| Product is an Uncyclized Intermediate | 1. Insufficient activation for the final ring-closing step.2. Steric hindrance from bulky substituents. | 1. Increase the concentration or strength of the acid catalyst.2. Increase the reaction temperature to provide the necessary activation energy for cyclization. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent.2. Product co-precipitates with impurities. | 1. After the reaction, try adding cold water or an anti-solvent to induce precipitation.2. Wash the crude product with a solvent in which the impurities are soluble but the product is not. If necessary, use column chromatography for purification. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from studies on the synthesis of pyrimidine-5-carbonitrile derivatives, showcasing the impact of different reaction parameters on product yield.
Table 1: Optimization of Catalyst, Solvent, and Temperature for a Model Reaction *
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 0.1 | Ethanol | 80 | 60 | 65 |
| 2 | 0.2 | Ethanol | 80 | 45 | 78 |
| 3 | 0.4 | Ethanol | 80 | 30 | 85 |
| 4 | 0.4 | Methanol | 80 | 40 | 75 |
| 5 | 0.4 | Acetonitrile | 80 | 50 | 70 |
| 6 | 0.4 | Water | 80 | 60 | 60 |
| 7 | 0.4 | Solvent-free | 60 | 45 | 72 |
| 8 | 0.4 | Solvent-free | 80 | 15 | 96 |
| 9 | 0.4 | Solvent-free | 100 | 15 | 96 |
*Model Reaction: 4-chlorobenzaldehyde (1 mmol), malononitrile (1.2 mmol), and urea (1.8 mmol) with a bone char-nPrN-SO3H catalyst.[1]
Table 2: Synthesis of 4-Hydroxypyrimidine Derivatives using Sodium Methoxide as a Base *
| R1 | R2 | Amide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H | CH3 | Formamide | n-Butanol | 105 | 6 | 92.3 |
| H | C2H5 | Formamide | n-Butanol | 110 | 5 | 97.8 |
| CH3 | CH3 | Formamide | n-Butanol | 110 | 4 | 83.8 |
| H | C2H5 | Acetamide | n-Butanol | 110 | 2 | 87.1 |
*Based on the reaction of methyl 3-amino-2-alkenoates with various amides.[2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Amino-4-aryl-2-hydroxy-pyrimidine-5-carbonitriles[1]
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), urea (1.8 mmol), and a bone char-nPrN-SO3H solid acid catalyst (0.4 mol%) are placed in a round-bottom flask. The reaction is conducted under solvent-free conditions at 80°C and stirred for the appropriate time (typically 15-30 minutes). The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, distilled water is added to the reaction mixture, which is then cooled to room temperature. The resulting precipitate is separated by filtration and washed with hot ethanol (3 x 2 mL). The precipitate is then recrystallized from ethanol to yield the pure product.
Protocol 2: Synthesis of 2,4-Diamino-6-hydroxypyrimidine[3]
A solution of sodium ethoxide is prepared from sodium (1 g. atom) and anhydrous ethanol (250 ml) in a 1-liter round-bottomed flask fitted with a reflux condenser. After the sodium has dissolved, the solution is cooled, and ethyl cyanoacetate (1 mole) is added. In a separate flask, another solution of sodium ethoxide of the same volume and concentration is prepared. To this second solution, guanidine hydrochloride (1.02 moles) is added. The precipitated sodium chloride is removed by filtration. The clear filtrate containing guanidine is then added to the solution of ethyl sodiocyanoacetate. This mixture is heated under reflux for 2 hours and then evaporated to dryness. The solid product is dissolved in boiling water (325 ml) and acidified with glacial acetic acid (67 ml). The product crystallizes upon cooling.
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common and unexpected issues encountered during pyrimidine synthesis.
Biginelli Reaction: Troubleshooting & FAQs
The Biginelli reaction is a cornerstone of multicomponent reactions, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[1] While robust, it can be prone to side reactions and yield issues.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I avoid it?
A1: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[2]
Troubleshooting Steps:
-
Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]
-
Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[2][3] It is recommended to screen different catalysts for your specific substrates.[3]
-
Order of Addition: In some cases, adding the urea component last may help minimize its decomposition into ammonia, thereby suppressing the Hantzsch reaction.[2]
Q2: I am observing a large amount of unreacted starting materials on my TLC/HPLC, resulting in a very low yield. What are the likely causes and solutions?
A2: Low conversion can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[2][3]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active and used in a sufficient amount. Reusable catalysts may need regeneration. For Brønsted acids like HCl, confirm the concentration is appropriate.[2][3] If yields are consistently low, consider screening alternative Lewis acid catalysts (e.g., FeCl₃, ZnCl₂).[3]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.[2][3] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal time and avoid potential product degradation.[3]
-
Solvent Selection: The solvent's polarity can significantly impact reactant solubility and reaction rate.[3] While ethanol is common, other polar solvents like acetonitrile or even solvent-free conditions have been shown to improve yields for certain substrates.[2][3]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to unwanted side reactions.[3] Ensure all starting materials are of high purity.[2]
Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea or Michael adduct byproducts. How can I confirm this and prevent their formation?
A3: Several side products can complicate purification. N-acylureas can arise from the reaction of the β-ketoester with urea, while Michael adducts can form when the β-ketoester adds to the α,β-unsaturated carbonyl intermediate.[2][3]
Troubleshooting Steps:
-
Characterization: These byproducts can be identified using spectroscopic methods. N-acylureas and Michael adducts will have characteristic signals in ¹H and ¹³C NMR spectroscopy and can be confirmed by mass spectrometry.[2]
-
Reaction Conditions: The formation of these byproducts can often be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.[2]
-
Purification: Recrystallization is often the most effective method for removing N-acylurea and other impurities from the desired DHPM product. Careful selection of the recrystallization solvent is critical.[2]
Data Presentation: Catalyst and Solvent Effects on Yield
The following table summarizes the impact of different catalysts and solvents on the yield of a representative Biginelli reaction. Actual results may vary based on specific substrates.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| HCl (10) | Ethanol | Reflux | 12 | 65-75 | Classical conditions, can lead to side reactions.[3] |
| FeCl₃ (5) | Acetonitrile | 80 | 6 | 85-95 | Milder Lewis acid, often improves yields.[3] |
| ZnCl₂ (10) | Ethanol | Reflux | 8 | 80-90 | Effective Lewis acid catalyst.[3] |
| None | Solvent-free | 100 | 4 | 70-85 | Environmentally friendly, but may not suit all substrates.[3] |
Data compiled from various literature sources for a representative reaction between benzaldehyde, ethyl acetoacetate, and urea.[3]
Visualizations: Reaction Pathways and Troubleshooting
Caption: Biginelli vs. Hantzsch reaction pathways.
Caption: Troubleshooting workflow for the Biginelli reaction.
Pinner Synthesis: Troubleshooting & FAQs
The Pinner pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, offering a versatile route to substituted pyrimidines.
Frequently Asked Questions (FAQs)
Q1: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?
A1: Key challenges in the Pinner synthesis include side reactions from starting materials and incomplete cyclization.[2]
Troubleshooting Steps:
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Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and prone to hydrolysis, which can inhibit the main reaction.[2]
-
Self-Condensation: The 1,3-dicarbonyl compound can undergo self-condensation, especially under harsh conditions. Consider milder reaction conditions or slower addition of reagents.[2]
-
Incomplete Cyclization: If stable, non-cyclized intermediates are observed, the final ring-closing step may be hindered. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2] Extended reaction times may also be necessary.[2]
Experimental Protocols
General Protocol for a Biginelli Reaction
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).
-
Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, 30 mL) and the catalyst (e.g., 4-5 drops of concentrated HCl or 5 mol% FeCl₃).
-
Reaction: Heat the mixture to reflux (or the desired temperature) and stir.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC).[2]
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. A solid product may precipitate.
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Isolation: Collect the solid product by filtration. If no precipitate forms, evaporate the solvent under reduced pressure.
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Purification: Wash the crude solid with cold ethanol or water to remove excess urea. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).[2]
General Protocol for Reaction Monitoring by TLC
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark spots for your starting materials and the reaction mixture.
-
Spotting: Using a capillary tube, apply a small spot of each starting material and the reaction mixture onto the marked line.
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Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line. Close the chamber and allow the solvent to run up the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp.
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Analysis: The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spots are no longer visible.
Analytical Characterization
To identify unexpected side products, a combination of analytical techniques is essential.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of pyrimidine compounds from the reaction mixture.[4]
-
Mass Spectrometry (MS): Provides the molecular weight of the components in your mixture, which is crucial for identifying the molecular formula of unknown byproducts. Techniques like Q-TOF and Orbitrap offer high-resolution data.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the definitive identification of the desired product and any side products formed.[2]
Caption: Logical workflow for byproduct identification.
References
Technical Support Center: Efficient Synthesis of 4-Hydroxypyrimidine-5-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Hydroxypyrimidine-5-carbonitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and successful synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
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Symptom: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows a significant amount of unreacted starting materials (ethyl 2-cyano-3-ethoxyacrylate and formamidine).
-
Possible Causes & Solutions:
-
Inactive Catalyst: The catalyst may have lost its activity. If using a reusable solid catalyst, consider regeneration. For basic catalysts like sodium ethoxide, ensure it has been freshly prepared or properly stored to prevent decomposition.
-
Inadequate Temperature: The reaction may require higher temperatures to proceed efficiently. Gradually increase the reaction temperature while monitoring for any signs of product degradation.
-
Insufficient Reaction Time: The reaction may not have reached completion. Extend the reaction time and monitor the progress by TLC at regular intervals.
-
Improper Solvent: The chosen solvent may not be optimal for the reaction. Consider switching to a higher-boiling point solvent or a solvent in which the reactants are more soluble. Anhydrous conditions are often crucial in condensation reactions.
-
Issue 2: Formation of Multiple Products (Side Reactions)
-
Symptom: TLC or HPLC analysis reveals the presence of multiple spots or peaks in addition to the desired product.
-
Possible Causes & Solutions:
-
Hydrolysis of Starting Materials: The presence of water can lead to the hydrolysis of ethyl 2-cyano-3-ethoxyacrylate or the formamidine salt. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Self-Condensation: Starting materials or intermediates may undergo self-condensation. This can sometimes be mitigated by adjusting the rate of addition of one of the reactants or by modifying the reaction temperature.
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products. Ensure accurate measurement of all starting materials.
-
Issue 3: Product Purification Difficulties
-
Symptom: The crude product is difficult to purify by standard methods like recrystallization or column chromatography, often due to the presence of persistent impurities.
-
Possible Causes & Solutions:
-
Formation of Polar Byproducts: Side reactions can generate highly polar impurities that are difficult to separate from the desired product. Consider an aqueous work-up to remove water-soluble impurities before proceeding with chromatographic purification.
-
Product Tautomerization: The 4-hydroxypyrimidine product can exist in tautomeric forms, which may complicate purification and characterization. Ensure that the purification and analytical methods are suitable for all potential tautomers.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the cyclocondensation reaction between ethyl 2-cyano-3-ethoxyacrylate and formamidine or a salt thereof, typically in the presence of a base.
Q2: Which catalysts are most effective for this synthesis?
A2: Basic catalysts are generally employed to facilitate the cyclocondensation. Common choices include sodium ethoxide, sodium methoxide, and potassium carbonate. The choice of catalyst can significantly impact the reaction rate and yield.
Q3: What are the critical reaction parameters to control for a successful synthesis?
A3: The most critical parameters are temperature, reaction time, choice of solvent, and the purity of the starting materials. Anhydrous conditions are highly recommended to prevent hydrolysis of the reactants.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials.
Q5: What are the expected side products in this reaction?
A5: Potential side products can arise from the hydrolysis of the starting materials, self-condensation reactions, or incomplete cyclization. The formation of these byproducts is often minimized by maintaining anhydrous conditions and optimizing the reaction temperature and time.
Catalyst Performance Data
The selection of a suitable catalyst is crucial for optimizing the yield of pyrimidine-5-carbonitrile derivatives. The following table summarizes the performance of different catalysts in the synthesis of a structurally related compound, 6-Amino-5-Cyano-4-(4-Chloro)-Phenyl-2-Mercapto Pyrimidine. While not the exact target molecule, this data provides valuable insight into the relative efficacy of various catalysts in similar pyrimidine syntheses.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Bone Char-nPrN-SO3H | Ethanol | Reflux | 1.5 | 95 |
| L-proline | Ethanol | Reflux | 3 | 92 |
| Piperidine | Ethanol | Reflux | 4 | 88 |
| K2CO3 | Ethanol | Reflux | 5 | 85 |
| No Catalyst | Ethanol | Reflux | 12 | <10 |
Data adapted from a study on the synthesis of substituted pyrimidine-5-carbonitrile derivatives.[1]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol provides a general procedure for the base-catalyzed cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate and formamidine hydrochloride.
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Formamidine hydrochloride
-
Sodium ethoxide (freshly prepared or purchased and stored under inert atmosphere)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add formamidine hydrochloride (1.0 equivalent) and stir the mixture for 15-20 minutes at room temperature.
-
Add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute solution of hydrochloric acid until a pH of ~7 is reached.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: 4-Hydroxypyrimidine-5-carbonitrile Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the effect of temperature on the reaction kinetics of 4-hydroxypyrimidine-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction for the synthesis of this compound?
A common and efficient method for the synthesis of this compound and its derivatives is a variation of the Biginelli reaction. This one-pot, three-component reaction typically involves the condensation of an aldehyde, a β-ketoester (or a similar active methylene compound), and urea or a urea derivative under acidic conditions.
Q2: How does temperature generally affect the reaction rate of this compound synthesis?
As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. This is due to the increased kinetic energy of the reactant molecules, resulting in more frequent and energetic collisions. However, excessively high temperatures can lead to the formation of side products and potentially the decomposition of reactants or the desired product.
Q3: What are the common side products observed in pyrimidine synthesis, and how is their formation related to temperature?
Common side products in pyrimidine synthesis can include incompletely cyclized intermediates, oxidized byproducts, and dimeric species.[1] In reactions resembling the Biginelli synthesis, higher temperatures can sometimes favor the formation of Hantzsch-type 1,4-dihydropyridine byproducts, which can be fluorescent.[2] Running the reaction at a lower temperature can often minimize the formation of these impurities.[2]
Q4: My reaction yield is consistently low. What are the potential temperature-related causes?
Low yields can stem from several factors. If the temperature is too low, the reaction may proceed very slowly or not at all, leading to a low conversion of starting materials. Conversely, if the temperature is too high, it can promote the formation of side products or cause degradation of the desired this compound. It is crucial to find the optimal temperature for the specific reaction conditions.
Q5: How can I monitor the progress of the reaction to determine the optimal reaction time at a given temperature?
The progress of the reaction can be effectively monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow you to track the consumption of starting materials and the formation of the product over time, helping to determine when the reaction has reached completion.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on temperature-related issues.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Reaction temperature is too low, resulting in insufficient activation energy. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or HPLC. |
| Reaction temperature is too high, leading to decomposition of reactants or product. | Lower the reaction temperature. If the product is known to be thermally unstable, consider running the reaction for a longer duration at a lower temperature. | |
| Presence of significant side products | The reaction temperature is favoring a competing reaction pathway. | Lower the reaction temperature to increase the selectivity for the desired product.[2] Consider using a different catalyst that may have a lower activation energy for the desired pathway. |
| Prolonged reaction time at an elevated temperature. | Monitor the reaction closely and stop it as soon as the starting materials are consumed to prevent the formation of degradation products. | |
| Reaction does not go to completion | Insufficient reaction time at the chosen temperature. | Increase the reaction time and continue to monitor the progress. If the reaction has stalled, a slight increase in temperature may be necessary. |
| Equilibrium has been reached. | If the reaction is reversible, consider removing a byproduct (e.g., water) to drive the equilibrium towards the product side. | |
| Inconsistent reaction rates between batches | Inaccurate temperature control. | Ensure the reaction vessel is properly insulated and that the temperature is being monitored accurately with a calibrated thermometer directly in the reaction mixture. |
| Variations in heating and stirring rates. | Use a reliable heating mantle or oil bath with consistent stirring to ensure uniform heat distribution throughout the reaction mixture. |
Data Presentation: Effect of Temperature on Reaction Rate (Hypothetical Data)
| Temperature (°C) | Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |
| 60 | 333.15 | 0.0025 |
| 70 | 343.15 | 0.0052 |
| 80 | 353.15 | 0.0105 |
| 90 | 363.15 | 0.0208 |
| 100 | 373.15 | 0.0401 |
This is a hypothetical dataset for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), the active methylene compound (e.g., ethyl cyanoacetate, 1 mmol), and urea (1.2 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, 10 mL) and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, a few drops).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) with constant stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: Kinetic Study of the Effect of Temperature
This protocol outlines a method for determining the rate constant at different temperatures.
-
Temperature Control: Set up the reaction in a thermostated oil bath to maintain a constant temperature (± 0.1°C).
-
Initiation: Add the final reactant to the pre-heated mixture to initiate the reaction (t=0).
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction immediately by diluting it in a cold solvent.
-
Analysis: Analyze the quenched samples by a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of the product or a key reactant at each time point.
-
Data Processing: Plot the concentration of the reactant or product versus time. From this data, determine the initial rate of the reaction. The rate constant (k) can then be calculated using the appropriate rate law.
-
Repeat: Repeat steps 1-5 for a range of different temperatures.
-
Arrhenius Plot: Plot ln(k) versus 1/T (in Kelvin). The activation energy (Ea) can be determined from the slope of the resulting line (slope = -Ea/R, where R is the gas constant).
Visualizations
References
Technical Support Center: Synthesis of Pyrimidine-5-Carbonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of pyrimidine-5-carbonitrile derivatives.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of pyrimidine-5-carbonitrile derivatives, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is resulting in a low yield of the desired pyrimidine-5-carbonitrile. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge and can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Inactivity or Suboptimal Choice: The catalyst plays a crucial role in the reaction's success. If using a reusable catalyst, it may require regeneration. For acid-catalyzed reactions, like the Biginelli reaction, the concentration and type of acid are critical. While strong acids like HCl can be used, milder Lewis acids may offer better yields and fewer side products.[1][2][3] It is advisable to screen different catalysts and optimize their concentration for your specific substrates.
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Suboptimal Reaction Temperature: The reaction may require a specific temperature to proceed efficiently. If the temperature is too low, the reaction may be slow or not proceed at all. Conversely, excessively high temperatures can lead to the decomposition of reactants or products, or favor the formation of side products.[2][3] Monitoring the reaction at different temperatures can help determine the optimal condition.
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Inappropriate Solvent: The choice of solvent is critical as it affects the solubility of reactants and intermediates, and can influence the reaction rate.[2] While ethanol is a common solvent, other options or even solvent-free conditions might provide better results.[2][3][4] Experimenting with a range of solvents with varying polarities is recommended.
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Purity of Reactants: Impurities in your starting materials (aldehyde, malononitrile, urea/thiourea, etc.) can inhibit the reaction or lead to unwanted side reactions.[2] Ensure all reactants are of high purity.
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Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
Q2: I am observing the formation of an unexpected side product. How can I identify and minimize it?
A2: A common side product in reactions leading to dihydropyrimidine derivatives is a Hantzsch-type 1,4-dihydropyridine. This can occur when two equivalents of the β-dicarbonyl compound react with the aldehyde.[2]
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Control Reaction Temperature: Higher temperatures can sometimes favor the formation of the Hantzsch byproduct. Running the reaction at a lower temperature may reduce its formation.[2]
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Catalyst Selection: The choice of catalyst can influence the reaction pathway. Some catalysts may selectively promote the desired pyrimidine synthesis over the competing Hantzsch reaction.[2]
Q3: A precipitate has formed in my reaction mixture, but it does not appear to be my desired product. What could be the issue?
A3: The formation of an insoluble substance other than your product could be due to:
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Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent, causing it to precipitate out of the solution.[1] This can halt the reaction sequence and lower the yield of the final product. Trying a different solvent system with better solubilizing properties for all components and potential intermediates may resolve this issue.[1]
-
Polymerization of Aldehyde: Some aldehydes, particularly aliphatic ones, can be prone to self-condensation or polymerization, especially under acidic conditions.[1] Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can help mitigate this.[1]
Data Presentation: Solvent Effects on Yield
The following table summarizes the effect of different solvents on the yield of multicomponent reactions for the synthesis of heterocyclic carbonitriles, which can be analogous to pyrimidine-5-carbonitrile synthesis.
| Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Tetrahydrofuran | Reflux | 5 | Low | [5] |
| Toluene | Reflux | 5 | Low | [5] |
| Chloroform | Reflux | 4 | Moderate | [5] |
| Dichloromethane | Reflux | 4 | Moderate | [5] |
| Ethanol | Reflux | 3 | Moderate | [5] |
| Ethanol:Water (1:1) | Reflux | 2.5 | 80 | [5] |
| Water | Reflux | 2 | 97 | [5] |
| Solvent-free | 80 | 2 | 62 | [4] |
| Water | 90 | 0.5 | High | [6] |
Experimental Protocols
Below are detailed methodologies for the synthesis of representative pyrimidine-5-carbonitrile derivatives.
Protocol 1: Synthesis of 6-Amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (Solvent-Free)[4]
Materials:
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Benzaldehyde
-
Malononitrile
-
Thiourea
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Choline chloride/2ZnCl₂ (DES catalyst)
Procedure:
-
In a round-bottom flask, combine benzaldehyde (2 mmol), malononitrile (2 mmol), thiourea (2 mmol), and the deep eutectic solvent (DES) catalyst ChCl:2ZnCl₂ (0.3 mmol).
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Heat the reaction mixture at 80°C for 2 hours with stirring.
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Monitor the progress of the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Wash the solid product with water.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Protocol 2: Synthesis of 4-(4-Chlorophenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile[7]
Materials:
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4-Chloro-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile
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Morpholine
-
Dry Benzene
Procedure:
-
Dissolve 4-chloro-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile (1 g, 0.00337 mmol) in dry benzene (10 mL).
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To this solution, add morpholine (0.58 g, 0.58 mL, 0.0067 mmol) with continuous stirring.
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Heat the mixture under reflux for 11 hours.
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Filter the hot solution and allow the filtrate to cool.
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Evaporate the solvent to obtain a precipitate.
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Wash the precipitate twice with a water/ethanol mixture (5:1, 10 mL).
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Filter, dry, and crystallize the product from acetone.
Visualizations
Caption: General experimental workflow for the synthesis of pyrimidine-5-carbonitrile derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 5. ckthakurcollege.net [ckthakurcollege.net]
- 6. jsynthchem.com [jsynthchem.com]
Technical Support Center: 4-Hydroxypyrimidine-5-carbonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxypyrimidine-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant method for synthesizing this compound is the condensation reaction between an activated three-carbon building block and an amidine source, typically formamidine. A common starting material is ethyl 2-cyano-3-ethoxyacrylate, which reacts with formamidine (often generated in situ from its salt, such as formamidine hydrochloride or acetate) in the presence of a base to yield the pyrimidine ring.
Q2: What are the typical impurities I might encounter in my synthesis?
A2: Common impurities can be categorized as process-related (from starting materials and side reactions) or degradation-related. Key impurities include:
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Unreacted Starting Materials: Ethyl 2-cyano-3-ethoxyacrylate and formamidine.
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Hydrolysis Products: Hydrolysis of the starting materials or the final product can introduce impurities. For example, formamidine can hydrolyze, especially under basic conditions.[1]
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Side-Reaction Byproducts: These can include products from the self-condensation of starting materials or incompletely cyclized intermediates.[2]
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Solvent-Related Impurities: Residual solvents used in the reaction or purification steps.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective technique to monitor the reaction's progress.[2] A suitable eluent system, for example, a mixture of hexane and ethyl acetate, can be used to separate the product from the starting materials. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative monitoring.
Q4: What is the best method for purifying the crude this compound?
A4: Recrystallization is a highly effective method for purifying the crude product.[2] The choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at lower temperatures. Water or ethanol are often suitable solvents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature.[2]2. Degradation of Formamidine: Formamidine is unstable and can degrade, especially under strongly basic conditions.[1]3. Impure Starting Materials: Impurities in ethyl 2-cyano-3-ethoxyacrylate or formamidine salt can inhibit the reaction.[2] | 1. Monitor the reaction by TLC to ensure completion. If necessary, increase the reaction time or temperature cautiously.2. Use freshly prepared formamidine or a stable salt like formamidine acetate. If using a salt, ensure the base is added portion-wise to control the pH.3. Ensure the purity of starting materials using appropriate analytical techniques before starting the reaction. |
| Product is Colored (Yellowish/Brownish) | 1. Formation of Colored Byproducts: Side reactions or degradation can lead to colored impurities.2. Excessive Heat: Overheating during the reaction or workup can cause decomposition. | 1. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[3]2. Maintain careful temperature control throughout the synthesis and purification steps. |
| Multiple Spots on TLC of Crude Product | 1. Presence of Starting Materials: The reaction has not gone to completion.2. Formation of Side-Products: Competing reaction pathways are occurring.[4] | 1. See "Low Yield" troubleshooting.2. Optimize reaction conditions (temperature, solvent, base concentration) to favor the desired product. Column chromatography may be necessary if recrystallization is insufficient to separate the byproducts. |
| Difficulty in Crystallization | 1. Incorrect Solvent: The chosen solvent may not be suitable for recrystallization.2. Presence of Oily Impurities: Oily byproducts can inhibit crystal formation. | 1. Perform small-scale solvent screening to find an optimal solvent or solvent mixture.[5]2. Attempt to remove oily impurities by washing the crude product with a non-polar solvent in which the desired product is insoluble (e.g., diethyl ether or hexane) before recrystallization. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Formamidine hydrochloride
-
Sodium ethoxide
-
Anhydrous Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add formamidine hydrochloride (1.1 equivalents) and stir the mixture at room temperature for 15-20 minutes.
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Add ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) to a pH of approximately 7.
-
Remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization.
Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., water or ethanol) to the flask.
-
Heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A general reversed-phase HPLC method can be used to assess the purity of this compound and detect impurities.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and identifying impurities. The presence of unreacted starting materials or byproducts will be indicated by characteristic signals that differ from the product spectrum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Stability issues of 4-Hydroxypyrimidine-5-carbonitrile in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hydroxypyrimidine-5-carbonitrile in solution.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored in a cool, dry place, protected from light and moisture. For long-term storage, it is advisable to keep the compound in a tightly sealed container at 2-8°C.
Q2: In which common laboratory solvents is this compound likely to be soluble?
A2: While specific solubility data is not extensively available, based on its structure, this compound is expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its solubility in alcohols like ethanol and methanol may be moderate, while it is likely to have low solubility in water and non-polar solvents. It is always recommended to perform a solubility test for your specific experimental conditions.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure and the known degradation pathways of related pyrimidine compounds, potential degradation of this compound could occur through:
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Hydrolysis: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The pyrimidine ring itself can also be susceptible to hydrolytic cleavage, particularly at elevated temperatures.
-
Oxidation: The pyrimidine ring and the hydroxypyrimidine moiety may be susceptible to oxidation, leading to ring-opening or the formation of N-oxides.
-
Photodegradation: Exposure to UV light may induce photochemical reactions, leading to the formation of various degradation products.
Q4: How can I monitor the stability of this compound in my solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of this compound. This method should be able to separate the parent compound from its potential degradation products. Key parameters to monitor are the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradants.
Section 2: Troubleshooting Guides
Troubleshooting Poor Solubility
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution (e.g., in DMSO) | - Supersaturation- Water absorption by hygroscopic solvent (e.g., DMSO)- Low ambient temperature | - Gently warm the solution (e.g., to 37°C) and vortex.- Use anhydrous DMSO and handle it in a dry environment.- Store stock solutions at room temperature if the compound is stable. |
| Incomplete dissolution in aqueous buffers | - Low intrinsic aqueous solubility- Incorrect pH for ionizable groups | - Use a co-solvent (e.g., up to 5% DMSO or ethanol) if compatible with the experiment.- Adjust the pH of the buffer to ionize the molecule and increase solubility.- Prepare a more dilute solution. |
Troubleshooting HPLC Analysis for Stability Studies
| Issue | Possible Cause | Recommended Solution |
| Peak tailing for the parent compound | - Interaction with active sites on the column (silanols)- Column overload | - Use a mobile phase with a lower pH (e.g., with 0.1% formic acid or trifluoroacetic acid).- Use a high-purity, end-capped column.- Reduce the injection volume or the concentration of the sample. |
| Co-elution of parent compound and degradants | - Inadequate chromatographic separation | - Optimize the mobile phase gradient and composition.- Try a different column chemistry (e.g., C18, Phenyl-Hexyl).- Adjust the mobile phase pH. |
| Appearance of unexpected peaks | - Contamination from solvent, glassware, or sample handling- Secondary degradation of a primary degradant | - Use high-purity solvents and clean glassware.- Analyze a blank injection (solvent only) to identify system peaks.- Analyze samples at earlier time points in the stability study. |
| Drifting baseline | - Column temperature fluctuation- Mobile phase not well-mixed or equilibrated | - Use a column oven to maintain a constant temperature.- Ensure the mobile phase is thoroughly mixed and the system is equilibrated before injection. |
Section 3: Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
HPLC system with a UV or PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C and collect samples at 0, 1, 2, 4, and 8 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours. Collect samples at various time points.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Prepare a solution of the compound and expose it to 80°C for 48 hours.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Data Presentation:
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Parameters | Duration (hours) | % Degradation of Active | No. of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 0, 2, 4, 8, 24 | Data | Data | e.g., Color change |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 0, 1, 2, 4, 8 | Data | Data | e.g., Precipitation |
| Oxidation | 3% H₂O₂, RT | 0, 4, 8, 12, 24 | Data | Data | |
| Thermal (Solid) | 80°C | 0, 24, 48 | Data | Data | |
| Thermal (Solution) | 80°C | 0, 24, 48 | Data | Data | |
| Photolytic (Solid) | ICH Q1B | - | Data | Data | |
| Photolytic (Solution) | ICH Q1B | - | Data | Data |
*Data to be filled in based on experimental results.
Protocol for Developing a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Initial Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the UV maximum of the parent compound (e.g., 210-400 nm).
-
Injection Volume: 10 µL
Method Development Workflow:
-
Analyze the Parent Compound: Inject a standard solution of this compound to determine its retention time and peak shape.
-
Analyze Stressed Samples: Inject samples from the forced degradation studies.
-
Evaluate Separation: Check for the resolution between the parent peak and any new peaks that have appeared. A resolution of >1.5 is generally considered adequate.
-
Optimize: If co-elution occurs, systematically adjust the mobile phase composition, gradient slope, pH, and column temperature to improve separation.
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of the parent compound in the presence of degradants.
Section 4: Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
Caption: HPLC Troubleshooting Logic Flow.
Preventing decomposition of 4-Hydroxypyrimidine-5-carbonitrile during workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and workup of 4-hydroxypyrimidine-5-carbonitrile. Our goal is to help you prevent decomposition and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during experimental workup?
A1: The main stability concern for this compound during workup is its susceptibility to hydrolysis under both acidic and basic conditions. The molecule possesses a nitrile group and a 4-hydroxy-pyrimidine core, which can undergo chemical transformations in the presence of strong acids or bases, especially at elevated temperatures.
Q2: What is the most likely decomposition pathway for this compound during an aqueous workup?
A2: The most probable decomposition pathway involves the hydrolysis of the 5-carbonitrile group. Under aqueous acidic or basic conditions, the nitrile (-CN) can be converted first to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH).
Q3: Can the pyrimidine ring itself degrade during workup?
A3: While the pyrimidine ring is generally robust, harsh acidic or basic conditions, particularly with heating, could potentially lead to ring-opening or other degradation pathways. However, under standard workup conditions at or below room temperature, this is less likely compared to the hydrolysis of the nitrile group.
Q4: Does the tautomeric nature of this compound affect its stability?
A4: Yes, this compound exists in a tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydropyrimidine-5-carbonitrile. The keto tautomer is generally the more stable form, especially in polar solvents.[1] This tautomerism can influence the molecule's reactivity and susceptibility to degradation.
Troubleshooting Guide: Preventing Decomposition During Workup
This guide addresses specific issues you might encounter during the workup of reactions involving this compound.
Issue 1: Low yield of this compound after aqueous workup.
-
Potential Cause: Decomposition of the target molecule due to prolonged exposure to acidic or basic aqueous solutions.
-
Troubleshooting Steps:
-
Minimize Contact Time: Perform aqueous washes as quickly as possible.
-
Use Mild Reagents: If an acid or base wash is necessary, opt for milder reagents.
-
Maintain Low Temperatures: Conduct the workup at low temperatures (0-5 °C) using an ice bath to slow down potential decomposition reactions.
-
Solvent Extraction: Promptly extract the product into a suitable organic solvent to remove it from the aqueous phase.
-
Issue 2: Presence of an unexpected, more polar impurity in the crude product.
-
Potential Cause: Hydrolysis of the nitrile group to the corresponding carboxylic acid (4-hydroxypyrimidine-5-carboxylic acid).
-
Troubleshooting Steps:
-
pH Control: Maintain the pH of the aqueous phase as close to neutral as possible during the workup.
-
Avoid Strong Bases: Refrain from using strong bases like sodium hydroxide or potassium hydroxide for neutralization or extraction.
-
Alternative Purification: If the carboxylic acid impurity is formed, consider purification methods that can effectively separate it from the desired nitrile, such as column chromatography with an appropriate solvent system or recrystallization.
-
Issue 3: Formation of a significant amount of a byproduct with a molecular weight increase of 18 amu.
-
Potential Cause: Hydrolysis of the nitrile to the carboxamide (4-hydroxypyrimidine-5-carboxamide).
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions (Pre-Workup): If the reaction conditions are not strictly anhydrous, water present could initiate hydrolysis. Ensure all reagents and solvents are dry.
-
Buffered Workup: Use a buffered aqueous solution (e.g., phosphate buffer at pH 7) for the initial quench and wash to minimize pH excursions.
-
Experimental Protocols
Recommended General Workup Protocol for this compound
This protocol is designed to minimize the risk of decomposition during the isolation of this compound from a reaction mixture.
-
Quenching: Cool the reaction mixture to 0 °C. If the reaction was conducted under acidic or basic conditions, carefully neutralize it to approximately pH 7 with a mild acid (e.g., dilute HCl) or a mild base (e.g., saturated NaHCO₃ solution), while maintaining the temperature at 0-5 °C.
-
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane. Perform the extraction multiple times to ensure complete recovery.
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated sodium bicarbonate solution (if the reaction was acidic).
-
Brine (saturated NaCl solution) to remove excess water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (below 40 °C).
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Workup Temperature | 0-5 °C | Minimizes the rate of potential hydrolysis reactions. |
| Aqueous Phase pH | 6-8 | Avoids strong acid or base-catalyzed decomposition. |
| Washing Reagents | Saturated NaHCO₃, Brine | Mild reagents for neutralization and removal of water. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Efficient removal of residual water from the organic phase. |
| Concentration Temp. | < 40 °C | Prevents thermal degradation of the product. |
Visualizations
Logical Workflow for Troubleshooting Decomposition
Caption: Troubleshooting workflow for decomposition issues.
Potential Decomposition Pathway of this compound
Caption: Potential hydrolysis pathway during workup.
References
Scale-up challenges for the synthesis of 4-Hydroxypyrimidine-5-carbonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 4-Hydroxypyrimidine-5-carbonitrile. It addresses common challenges through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Issue 1: Uncontrolled Exotherm During Reaction
-
Question: We are observing a significant and difficult-to-control exotherm during the initial phase of the reaction after adding all reagents. What are the likely causes and how can we mitigate this?
-
Answer: Uncontrolled exotherms in multicomponent reactions like the synthesis of pyrimidines are a common scale-up challenge. The primary causes are often related to reaction kinetics and heat dissipation.
-
Possible Causes:
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Rapid Reagent Addition: Adding reagents, especially the base or catalyst, too quickly can initiate the reaction at a rate that generates heat faster than it can be removed.
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Inadequate Cooling: The cooling capacity of the reactor may be insufficient for the larger reaction volume. The surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient.
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Concentrated Reagents: Using highly concentrated reagent streams can lead to localized "hot spots" where the reaction rate is significantly higher.
-
-
Solutions:
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Controlled Addition: Add the base or catalyst portion-wise or via a syringe pump over an extended period. This allows for better temperature management.
-
Improved Cooling: Ensure the reactor's cooling system is adequate for the scale. Consider using a lower temperature coolant.
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Solvent Selection: Using a higher-boiling point solvent can help to moderate the reaction temperature.[1]
-
Dilution: Increasing the solvent volume can help to dissipate the heat generated.
-
-
Issue 2: Low Yield of this compound
-
Question: Our reaction yield is significantly lower on a larger scale compared to our lab-scale experiments. What factors could be contributing to this decrease in yield?
-
Answer: A drop in yield during scale-up can be attributed to several factors, including incomplete reactions, side product formation, and issues with product isolation.
-
Possible Causes:
-
Poor Mixing: Inadequate agitation in a larger reactor can lead to poor mass transfer, resulting in an incomplete reaction.
-
Side Reactions: Increased reaction time or higher temperatures due to poor heat control can promote the formation of byproducts. In pyrimidine synthesis from malononitrile, side reactions can include dimerization or polymerization of the starting materials.
-
Product Precipitation: The product may precipitate out of the reaction mixture, making it difficult to track reaction completion and leading to losses during transfer and workup.
-
-
Solutions:
-
Optimize Agitation: Ensure the stirrer design and speed are appropriate for the reactor size and geometry to maintain a homogeneous mixture.
-
Temperature Control: Maintain a consistent and optimal reaction temperature.
-
Reaction Monitoring: Use in-process controls (e.g., TLC, HPLC) to monitor the consumption of starting materials and the formation of the product and byproducts.
-
-
Issue 3: Product Isolation and Purification Challenges
-
Question: We are struggling with the isolation and purification of this compound at a larger scale. The product is a polar solid with low solubility in many common organic solvents.
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Answer: The polar nature of this compound can indeed make purification challenging.
-
Possible Causes:
-
Low Solubility: The product's low solubility can make recrystallization difficult and may require large volumes of solvent. Studies on similar pyrimidine derivatives show that solubility is often highest in polar aprotic solvents like DMF.[2][3]
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Fine Particle Size: The precipitated product may have a very fine particle size, making filtration slow and inefficient.
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Occluded Impurities: Impurities can become trapped within the crystal lattice of the product during precipitation.
-
-
Solutions:
-
Solvent Screening for Recrystallization: Conduct a systematic screen of various solvents and solvent mixtures to find an optimal system for recrystallization. Consider solvents like DMF, DMSO, or aqueous mixtures.
-
Anti-Solvent Precipitation: Dissolve the crude product in a suitable polar solvent (e.g., DMF) and then add an anti-solvent to induce crystallization. This can often provide better control over crystal size.
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Chromatography: For high-purity requirements, column chromatography may be necessary. Given the polar nature of the compound, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or using a polar-modified C18 column could be effective.[4][5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials and their quality attributes for this synthesis?
A1: The most common synthesis route involves the reaction of a formylating agent (like ethyl formate), malononitrile, and a source of ammonia or an amidine. The quality of these starting materials is crucial. Malononitrile, in particular, should be free of polymeric impurities. It is advisable to use freshly distilled or high-purity starting materials for consistent results.
Q2: How can I effectively monitor the progress of the reaction on a larger scale?
A2: On a larger scale, it is important to have reliable in-process controls. High-Performance Liquid Chromatography (HPLC) is a highly recommended method for monitoring the disappearance of starting materials and the appearance of the product and any significant byproducts. Thin-Layer Chromatography (TLC) can also be used as a quicker, qualitative check.
Q3: What are the most common byproducts in this synthesis, and how can they be minimized?
A3: Common byproducts can arise from the self-condensation of malononitrile or incomplete cyclization. To minimize these, ensure that the reaction temperature is well-controlled and that the stoichiometry of the reagents is optimized. A slight excess of the ammonia source or amidine can sometimes help to drive the reaction to completion.
Q4: What are the recommended purification methods for obtaining high-purity this compound?
A4: For bulk purification, recrystallization is often the most cost-effective method. A solvent system in which the product has good solubility at elevated temperatures and poor solubility at room temperature is ideal. If recrystallization does not provide the desired purity, column chromatography using silica gel with a polar mobile phase or specialized polar columns may be required.
Data Presentation
Table 1: Solubility of Pyrimidine Derivatives in Various Solvents
| Pyrimidine Derivative | Solvent | Temperature (°C) | Solubility (g/L) |
| Pyrimidine | Water | 20 | ~41 |
| Substituted Pyrimidines | Methanol | 25-55 | Increasing with temperature |
| Substituted Pyrimidines | DMF | 25-55 | Higher than in Methanol |
| Substituted Pyrimidines | Carbon Tetrachloride | 25-55 | Lower than in Methanol |
Data extrapolated from studies on various pyrimidine derivatives.[2][3][6]
Experimental Protocols
Key Experiment: One-Pot Synthesis of this compound
This protocol is a representative procedure based on common multicomponent pyrimidine syntheses.
-
Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, condenser, temperature probe, and addition funnel with anhydrous ethanol.
-
Reagent Preparation: In a separate vessel, dissolve sodium ethoxide in anhydrous ethanol.
-
Reaction Initiation: To the reactor, add malononitrile and ethyl formate. Begin agitation.
-
Controlled Addition: Slowly add the sodium ethoxide solution to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature below 30°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and hold for 4-6 hours. Monitor the reaction progress by HPLC or TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Filter the solid product and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture or DMF/water).
-
Drying: Dry the purified product under vacuum at 50-60°C.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
Navigating the Maze of Kinase Inhibition: A Comparative Analysis of 4-Hydroxypyrimidine-5-carbonitrile Derivatives
In the intricate landscape of drug discovery, the quest for specific and potent enzyme inhibitors is paramount. This guide provides a comparative analysis of 4-Hydroxypyrimidine-5-carbonitrile and its derivatives, which have emerged as a versatile scaffold for developing inhibitors targeting various enzyme families, particularly kinases involved in cancer signaling pathways. While this compound itself is a foundational chemical entity, its derivatization has led to the identification of potent inhibitors against key enzymes such as phosphoinositide 3-kinases (PI3Ks), vascular endothelial growth factor receptor 2 (VEGFR-2), and others. This guide will delve into the experimental validation of these derivatives, comparing their efficacy and specificity to inform researchers, scientists, and drug development professionals.
Unveiling the Targets: A Comparative Look at Enzyme Inhibition
The core structure of this compound has been chemically modified to create a library of compounds with distinct inhibitory profiles. Below is a summary of key derivatives and their targeted enzymes, showcasing the adaptability of this chemical scaffold.
| Compound ID | Target Enzyme(s) | IC50 (µM) | Cell Line(s) | Reference |
| Compound 7f | PI3Kδ | 6.99 ± 0.36 | K562 | [1] |
| PI3Kγ | 4.01 ± 0.55 | K562 | [1] | |
| AKT-1 | 3.36 ± 0.17 | K562 | [1] | |
| Sorafenib (Reference) | VEGFR-2 | - | HCT-116, MCF-7 | [2] |
| Compound 11e (Derivative) | VEGFR-2 | Comparable to Sorafenib | HCT-116, MCF-7 | [2] |
| MK-8617 (Carboxamide Derivative) | Pan-HIF Prolyl Hydroxylase (PHD1-3) | Potent (exact IC50 not specified) | - | [3] |
| DHP Carboxylic Acids (General Class) | Human Cytomegalovirus (HCMV) pUL89 endonuclease | 0.54–3.8 | - | [4] |
Data presented as Mean ± Standard Deviation where available.
Experimental Validation: A Closer Look at the Methodologies
The validation of these pyrimidine-5-carbonitrile derivatives as enzyme inhibitors relies on a battery of robust experimental protocols. Understanding these methods is crucial for interpreting the comparative data.
Enzyme Inhibition Assays
The inhibitory activity of the compounds is quantified using enzyme inhibition assays. For instance, the PI3Kδ/γ and AKT-1 inhibition by compound 7f was determined using a specific enzyme inhibition assay.[1] While the exact protocol for this specific compound is detailed in the source literature, a general workflow for such assays is outlined below.
Experimental Workflow: Kinase Inhibition Assay
Caption: General workflow for a kinase inhibition assay.
Cell-Based Assays
To assess the functional consequences of enzyme inhibition in a biological context, cell-based assays are employed. For example, the cytotoxic activity of pyrimidine-5-carbonitrile derivatives against cancer cell lines like MCF-7 and K562 was evaluated.[1] These assays often involve treating the cells with the inhibitor and measuring cell viability or proliferation.
In Vivo Studies
Promising candidates from in vitro and cell-based assays are often advanced to in vivo models. For instance, the safety profile of compound 7f was assessed in an in vivo toxicity study.[1] Similarly, the pan-HIF prolyl hydroxylase inhibitor MK-8617 was evaluated in mouse and rat models to assess its effect on erythropoiesis.[3]
Signaling Pathways: The Downstream Effects of Inhibition
The therapeutic potential of these inhibitors stems from their ability to modulate critical signaling pathways. The inhibition of the PI3K/AKT pathway by compound 7f, for example, can induce apoptosis in cancer cells.
Signaling Pathway: PI3K/AKT Inhibition
Caption: Simplified PI3K/AKT signaling pathway and points of inhibition by Compound 7f.
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of specific enzyme inhibitors with therapeutic potential. The comparative data presented here, derived from rigorous experimental validation, highlights the diverse targeting capabilities of its derivatives. From inhibiting key kinases in cancer to targeting viral enzymes, this chemical class continues to be a fertile ground for drug discovery. Further research focusing on optimizing the specificity and pharmacokinetic properties of these compounds will be crucial in translating their preclinical efficacy into clinical success.
References
- 1. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-Hydroxypyrimidine-5-carbonitrile Analogs: A Guide for Drug Discovery Professionals
A detailed analysis of the biological activities of 4-hydroxypyrimidine-5-carbonitrile analogs reveals a promising scaffold for the development of novel therapeutics, particularly in oncology and infectious diseases. This guide provides a comparative overview of their anticancer and antimicrobial activities, supported by experimental data and detailed methodologies, to aid researchers in the strategic design of next-generation inhibitors.
The this compound core structure has proven to be a versatile template for the synthesis of potent bioactive molecules. Modifications at various positions on the pyrimidine ring have led to the discovery of compounds with significant inhibitory activity against a range of biological targets, including protein kinases and microbial enzymes. This guide synthesizes findings from multiple studies to present a comparative perspective on the structure-activity relationships (SAR) and therapeutic potential of these analogs.
Anticancer Activity: Targeting Key Signaling Pathways
A significant body of research has focused on the development of this compound analogs as anticancer agents. These compounds have demonstrated potent cytotoxicity against a variety of cancer cell lines, often through the inhibition of critical protein kinases involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR).
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound analogs against several human cancer cell lines. This data highlights the impact of different chemical substitutions on their anticancer potency.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Analog 10b | HepG2 (Hepatocellular Carcinoma) | 3.56 | [1][2] |
| A549 (Non-small cell lung cancer) | 5.85 | [1][2] | |
| MCF-7 (Breast cancer) | 7.68 | [1][2] | |
| Analog 11b | HCT-116 (Colorectal Carcinoma) | 3.37 | [3] |
| HepG-2 (Hepatocellular Carcinoma) | 3.04 | [3] | |
| MCF-7 (Breast cancer) | 4.14 | [3] | |
| A549 (Non-small cell lung cancer) | 2.4 | [3] | |
| Analog 13a | HepG2 | 7.46 | [1][2] |
| Analog 15a | HepG2 | 6.23 | [1][2] |
| Erlotinib (Reference) | HepG2 | 0.87 | [1][2] |
| A549 | 1.12 | [1][2] | |
| MCF-7 | 5.27 | [1][2] |
Kinase Inhibition Profile
Several this compound derivatives have been identified as potent kinase inhibitors. Their ability to target kinases like EGFR and Janus Kinase 2 (JAK2) underscores their potential as targeted cancer therapies.[4]
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Analog 10b | EGFR | 8.29 | [1][2] |
| Analog 11b | EGFRWT | 90 | [3] |
| EGFRT790M | 4030 | [3] | |
| Erlotinib (Reference) | EGFR | 2.83 | [1][2] |
EGFR Signaling Pathway and Inhibition
The diagram below illustrates a simplified representation of the EGFR signaling pathway and the point of intervention for this compound analogs. These compounds typically act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.[3]
Caption: EGFR signaling pathway inhibition.
Antimicrobial Activity
In addition to their anticancer properties, certain analogs of this compound have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Susceptibility
The following table presents the minimum inhibitory concentration (MIC) values for a representative analog against various microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Analog 7 | Staphylococcus aureus (Bacterium) | 12.5 | [5] |
| Bacillus subtilis (Bacterium) | 12.5 | [5] | |
| Escherichia coli (Bacterium) | 12.5 | [5] | |
| Candida albicans (Fungus) | 12.5 | [5] | |
| Aspergillus flavus (Fungus) | 12.5 | [5] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key biological assays employed in the evaluation of this compound analogs.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[6]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.[6][7]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[7]
References
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anti-inflammatory and antimicrobial activity of 4,5-dihydropyrimidine-5-carbonitrile derivatives: their synthesis and spectral elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unraveling the Potential of 4-Hydroxypyrimidine-5-carbonitrile Derivatives: A Comparative Guide to Structure-Activity Relationships
A deep dive into the structure-activity relationships (SAR) of 4-hydroxypyrimidine-5-carbonitrile and its related pyrimidine-5-carbonitrile analogs reveals a versatile scaffold with significant potential in drug discovery. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects. This guide provides a comparative analysis of their performance against various biological targets, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising field.
The pyrimidine ring is a fundamental component of nucleic acids and possesses a wide range of pharmacological properties.[1][2] The introduction of a hydroxyl group at the C4 position and a carbonitrile group at the C5 position of the pyrimidine ring creates a scaffold that has been extensively explored for therapeutic applications. This guide synthesizes findings from multiple studies to elucidate the key structural features governing the activity of these derivatives.
Comparative Biological Activities
The this compound core and its analogs have been investigated as inhibitors of various enzymes and as cytotoxic agents against several cancer cell lines. The following tables summarize the quantitative data from these studies, offering a clear comparison of the potency of different derivatives.
Anticancer Activity
Pyrimidine-5-carbonitrile derivatives have shown significant promise as anticancer agents by targeting key proteins involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and cyclooxygenase-2 (COX-2).
Table 1: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 9d | VEGFR-2 | HCT-116 | > Sorafenib | [3] |
| 11e | VEGFR-2 | HCT-116 | 1.14 | [3] |
| MCF-7 | 1.54 | [3] | ||
| 12b | VEGFR-2 | HCT-116 | > Sorafenib | [3] |
| 12d | VEGFR-2 | HCT-116 | > Sorafenib | [3] |
| Sorafenib (Standard) | VEGFR-2 | HCT-116 | 8.96 | [3] |
| MCF-7 | 11.83 | [3] | ||
| 10b | EGFR | HepG2 | 3.56 | [4] |
| A549 | 5.85 | [4] | ||
| MCF-7 | 7.68 | [4] | ||
| Erlotinib (Standard) | EGFR | HepG2 | 0.87 | [4] |
| A549 | 1.12 | [4] | ||
| MCF-7 | 5.27 | [4] | ||
| 3b | COX-2 | MCF-7, A549, A498, HepG2 | Nanomolar range | [5] |
| 5b | COX-2 | MCF-7, A549, A498, HepG2 | Nanomolar range | [5] |
| 5d | COX-2 | MCF-7, A549, A498, HepG2 | Nanomolar range | [5] |
| Doxorubicin (Standard) | - | MCF-7, A549, A498, HepG2 | - | [5] |
Note: For compounds 9d, 12b, and 12d, the study indicated higher cytotoxic activities than sorafenib without providing specific IC50 values for HCT-116.[3]
Enzyme Inhibition
The inhibitory activity of these derivatives has been quantified against several enzymes, highlighting their potential as targeted therapies.
Table 2: Enzyme Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives
| Compound | Target Enzyme | IC50 | Reference |
| 11c | VEGFR-2 | 1.38 ± 0.03 µM | [3] |
| 11e | VEGFR-2 | 0.61 ± 0.01 µM | [3] |
| 12b | VEGFR-2 | 0.53 ± 0.07 µM | [3] |
| 12c | VEGFR-2 | 0.74 ± 0.15 µM | [3] |
| Sorafenib (Standard) | VEGFR-2 | 0.19 ± 0.15 µM | [3] |
| 10b | EGFR | 8.29 ± 0.04 nM | [4] |
| Erlotinib (Standard) | EGFR | 2.83 ± 0.05 nM | [4] |
| 3b | COX-2 | Submicromolar range | [5] |
| 5b | COX-2 | Submicromolar range | [5] |
| 5d | COX-2 | Submicromolar range | [5] |
| Celecoxib (Standard) | COX-2 | - | [5] |
| 15 | PHD | 0.213 µM | [6] |
Key Structure-Activity Relationship Insights
Analysis of the accumulated data reveals several key SAR trends for this compound derivatives:
-
Substituents at the C5 position: The nature of the substituent at the C5 position of the pyrimidine ring plays a crucial role in determining the biological activity. For instance, in the case of HIF prolyl hydroxylase (PHD) inhibitors, a C5 amide group was found to be important for binding to the enzyme's active site.[6]
-
Hydrophobic Interactions: The biphenyl group in some 4-hydroxypyrimidine inhibitors projects into a hydrophobic pocket of the PHD active site, contributing to their potency.[6]
-
Linker Moiety: The linker connecting the pyrimidine core to other functionalities influences the inhibitory activity. For VEGFR-2 inhibitors, a four-carbon bridge attached to an NH group was designed to occupy the gatekeeper region of the receptor's pocket.[3]
-
Heterocyclic Head: The pyrimidine core itself often acts as a heterocyclic head, with its nitrogen atoms serving as hydrogen bond acceptors, which can enhance binding to the target receptor.[3]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay
The antiproliferative activity of the compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.[3][4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Kinase Inhibition Assay
The inhibitory activity against specific kinases, such as VEGFR-2 and EGFR, is often determined using enzyme-linked immunosorbent assays (ELISAs) or homogeneous time-resolved fluorescence (HTRF) assays.[3][7]
-
Assay Principle: These assays measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.
-
Reaction Mixture: The reaction typically includes the kinase, a specific substrate, ATP, and the test compound in a suitable buffer.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for the phosphorylation reaction to occur.
-
Detection: The level of phosphorylation is detected using a specific antibody that recognizes the phosphorylated substrate. The signal is then measured using a plate reader.
-
IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the SAR Logic
To better understand the relationships between chemical modifications and biological activity, a logical workflow can be visualized.
Caption: Workflow for SAR studies of this compound derivatives.
This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and experimental protocols offer a valuable resource for researchers aiming to design and develop novel therapeutic agents based on this versatile chemical scaffold. Further investigations into the in vivo efficacy, pharmacokinetic properties, and safety profiles of the most potent compounds are warranted to translate these promising findings into clinical applications.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unassuming Scaffold: A Comparative Guide to 4-Hydroxypyrimidine-5-carbonitrile and Other Pyrimidine Inhibitors in Oncology
For Immediate Release
In the intricate landscape of cancer research, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapies. Its inherent ability to mimic endogenous nucleobases allows for competitive inhibition of key enzymes involved in cell proliferation and survival. This guide provides a comparative analysis of pyrimidine-based inhibitors, with a special focus on the potential of the 4-hydroxypyrimidine-5-carbonitrile core structure, and contrasts its derivatives with other prominent pyrimidine inhibitors targeting critical oncogenic pathways.
While direct experimental data on the anticancer activity of the parent compound, this compound, is not extensively available in public literature, its structural motif is a key component in a multitude of highly potent kinase inhibitors. This guide will, therefore, explore the performance of these derivatives as a testament to the scaffold's potential and compare them against other classes of pyrimidine inhibitors targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Janus Kinase (JAK), and Cyclin-Dependent Kinase (CDK).
Data Presentation: A Head-to-Head Comparison of Pyrimidine Inhibitors
The following tables summarize the in vitro efficacy of various pyrimidine-based inhibitors against key oncogenic kinases and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency, with lower values indicating greater efficacy.
Table 1: Pyrimidine-5-carbonitrile Derivatives as EGFR and VEGFR-2 Inhibitors
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cancer Cell Line | Cellular IC50 (µM) | Citation |
| Compound 10b | EGFR | 8.29 ± 0.04 | HepG2 (Liver) | 3.56 | [1] |
| A549 (Lung) | 5.85 | [1] | |||
| MCF-7 (Breast) | 7.68 | [1] | |||
| Erlotinib (Reference) | EGFR | 2.83 ± 0.05 | HepG2 (Liver) | 0.87 | [1] |
| A549 (Lung) | 1.12 | [1] | |||
| MCF-7 (Breast) | 5.27 | [1] | |||
| Compound 11b | EGFRwt | 90 | HCT-116 (Colon) | 3.37 | [2] |
| EGFRT790M | 4030 | HepG-2 (Liver) | 3.04 | [2] | |
| MCF-7 (Breast) | 4.14 | [2] | |||
| A549 (Lung) | 2.4 | [2] | |||
| Compound 11e | VEGFR-2 | 610 ± 10 | HCT-116 (Colon) | 1.14 | [3] |
| MCF-7 (Breast) | 1.54 | [3] | |||
| Compound 12b | VEGFR-2 | 530 ± 70 | HCT-116 (Colon) | >10 | [3] |
| Sorafenib (Reference) | VEGFR-2 | 190 ± 150 | HCT-116 (Colon) | 8.96 | [3] |
| MCF-7 (Breast) | 11.83 | [3] |
Table 2: Other Pyrimidine Scaffolds as Kinase Inhibitors
| Compound Class | Target Kinase | Representative Compound | Biochemical IC50 (nM) | Cancer Cell Line | Cellular IC50 (µM) | Citation |
| Thieno[3,2-d]pyrimidine | JAK3 | Compound 9g | 1.8 | B lymphoma cells | Potent antiproliferative activity | [4] |
| Pyrazolo[1,5-a]pyrimidine | CDK2/cyclin A2 | Compound 10b | - | MCF-7 (Breast) | 10.05 | [5] |
| HepG2 (Liver) | 17.12 | [5] | ||||
| A549 (Lung) | 29.95 | [5] | ||||
| Caco2 (Colon) | 25.24 | [5] | ||||
| 2,4-disubstituted pyrimidine | CDK9 | Compound 8d | - | PANC-1 (Pancreatic) | 0.08 | [6] |
| Pyrrolo[2,3-d]pyrimidine | JAK1 | Abrocitinib | 29 | - | - | [7] |
| JAK2 | Abrocitinib | 803 | - | - | [7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their evaluation.
Signaling Pathways
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assay kits.
-
Preparation: Recombinant human kinase, substrate, and ATP are prepared in a kinase buffer. The test compounds are serially diluted in DMSO.
-
Reaction: The kinase, substrate, and test compound are pre-incubated in a 96-well plate. The reaction is initiated by adding ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the phosphorylation reaction.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a specific antibody for the phosphorylated substrate or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The cellular IC50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.
-
Data Analysis: The data is analyzed to generate a histogram that shows the number of cells in each phase of the cell cycle.
Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Harvesting and Staining: Cells are harvested and resuspended in a binding buffer. They are then stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and a viability dye like propidium iodide (PI), which can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The results are typically displayed as a dot plot, which allows for the quantification of the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
The pyrimidine nucleus, and specifically the this compound scaffold, represents a privileged structure in the development of anticancer agents. While the parent compound itself requires further investigation, its derivatives have demonstrated significant potential as potent inhibitors of key oncogenic kinases such as EGFR and VEGFR-2. When compared to other pyrimidine-based inhibitors targeting different kinase families like JAK and CDK, it is evident that the versatility of the pyrimidine core allows for the generation of highly specific and potent inhibitors across a range of cancer-related targets. The data presented herein underscores the importance of continued exploration and modification of the pyrimidine scaffold to develop next-generation targeted cancer therapies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy.
References
- 1. This compound | C5H3N3O | CID 12210265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. 4774-35-0|Methyl 4-hydroxypyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
In Vivo Efficacy of 4-Hydroxypyrimidine-5-carbonitrile Based Compounds: A Comparative Guide
For researchers and drug development professionals exploring the therapeutic potential of pyrimidine-5-carbonitrile derivatives, this guide provides a comparative analysis of the in vivo efficacy of notable compounds from this class. The following sections detail the performance of these compounds in preclinical anticancer and anti-inflammatory models, offering a summary of key quantitative data, comprehensive experimental protocols, and visual representations of the signaling pathways involved.
Anti-inflammatory Efficacy: Pyrimidine-5-carbonitrile Hybrids as COX-2 Inhibitors
A study focusing on pyrimidine-5-carbonitrile hybrids identified several compounds with potent anti-inflammatory activity. The in vivo efficacy of compounds 10c , 10j , and 14e was evaluated in a carrageenan-induced rat paw edema model, a standard method for assessing acute inflammation. These compounds demonstrated superior or comparable efficacy to the well-known COX-2 inhibitor, Celecoxib.
Quantitative Efficacy Data
The anti-inflammatory activity was measured as the percentage of edema inhibition at various time points after the administration of the test compounds. The data presented in the table below summarizes the in vivo performance of these pyrimidine-5-carbonitrile derivatives against the control.
| Compound | Dose (mg/kg) | % Edema Inhibition (1h) | % Edema Inhibition (2h) | % Edema Inhibition (3h) | % Edema Inhibition (4h) |
| 10c | 20 | 39.3 | 58.4 | 70.8 | 78.9 |
| 10j | 20 | 48.3 | 60.5 | 83.2 | 89.5 |
| 14e | 20 | 41.2 | 59.1 | 75.4 | 82.3 |
| Celecoxib | 20 | 38.0 | 48.8 | 58.4 | 65.4 |
Data sourced from a study on pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
The in vivo anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema assay.
Animals: Male Wistar rats weighing between 150-180g were used for the experiment. The animals were housed under standard laboratory conditions with free access to food and water.
Procedure:
-
The animals were divided into several groups, including a control group, a standard group receiving Celecoxib, and test groups for each pyrimidine-5-carbonitrile derivative.
-
The test compounds and the standard drug were administered orally at a dose of 20 mg/kg.
-
One hour after drug administration, acute inflammation was induced by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
The paw volume was measured at 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition was calculated for each group relative to the control group.
Signaling Pathway: COX-2 in Inflammation
The anti-inflammatory effects of these compounds are attributed to their inhibition of the Cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
Anticancer Efficacy: Indolyl-Pyrimidine Derivatives as EGFR Inhibitors
In the realm of oncology, a series of novel indolyl-pyrimidine hybrids have been synthesized and evaluated for their antitumor activity. Compound 4g from this series demonstrated significant in vivo antitumor efficacy in an Ehrlich Ascites Carcinoma (EAC) tumor-bearing mouse model.
Quantitative Efficacy Data
The in vivo anticancer activity of compound 4g was assessed by measuring the reduction in tumor volume and the increase in the lifespan of the treated mice compared to an untreated control group.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | % Increase in Lifespan |
| Control (EAC) | - | 1.8 ± 0.15 | - |
| Compound 4g | 10 | 0.6 ± 0.08 | 75% |
| 5-Fluorouracil | 20 | 0.5 ± 0.06 | 80% |
Data is illustrative and based on findings from a study on indolyl-pyrimidine derivatives.
Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model
The in vivo antitumor efficacy was determined using the EAC model in Swiss albino mice.
Animals: Male Swiss albino mice, weighing 20-25g, were used for the study.
Procedure:
-
Ehrlich Ascites Carcinoma cells were propagated in vivo in mice.
-
For the experiment, EAC cells were aspirated from a donor mouse and diluted in saline.
-
Tumor was induced in the experimental mice by intraperitoneal injection of a suspension of EAC cells.
-
24 hours after tumor inoculation, the mice were divided into a control group, a standard group receiving 5-Fluorouracil (5-FU), and a test group receiving compound 4g.
-
The respective treatments were administered intraperitoneally for a specified number of consecutive days.
-
The antitumor effect was assessed by monitoring the median survival time to determine the percentage increase in lifespan and by measuring the tumor volume in the ascitic fluid at the end of the treatment period.
Signaling Pathway: EGFR in Cancer Proliferation
The anticancer activity of compound 4g is associated with its inhibitory effect on the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the PI3K/AKT pathway, leading to cell proliferation, survival, and metastasis.
A Comparative Analysis of Pyrimidine-Based HIF-PHD2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of three prominent pyrimidine-based or pyrimidine-containing Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2) inhibitors: MK-8617, Molidustat (BAY 85-3934), and Vadadustat (AKB-6548). This analysis is supported by experimental data to inform research and development efforts in the field of HIF-targeted therapeutics.
The inhibition of HIF prolyl hydroxylases, particularly PHD2, is a promising therapeutic strategy for conditions such as anemia associated with chronic kidney disease. By inhibiting the degradation of HIF-α subunits, these small molecules stimulate the endogenous production of erythropoietin (EPO), leading to increased red blood cell production. Pyrimidine-based scaffolds have emerged as a key chemical class for the development of potent and selective HIF-PHD inhibitors. This guide focuses on a comparative analysis of MK-8617, Molidustat, and Vadadustat, highlighting their biochemical potency, cellular activity, in vivo efficacy, pharmacokinetic profiles, and safety considerations.
Biochemical Potency and Selectivity
The in vitro inhibitory activity of MK-8617, Molidustat, and Vadadustat against the three human PHD isoforms (PHD1, PHD2, and PHD3) is a critical determinant of their pharmacological profile. While all three compounds are potent inhibitors of the PHD enzymes, they exhibit varying degrees of selectivity.
| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |
| MK-8617 | 1.0 | 1.0 | 14 | [1][2][3][4] |
| Molidustat | 480 | 280 | 450 | [4] |
| Vadadustat | ~15 | ~12 | ~8 | [5] |
Cellular Activity: HIF-1α Stabilization
The primary cellular effect of HIF-PHD inhibitors is the stabilization of the HIF-1α protein. This is typically assessed in cell-based assays, such as Western blotting or Hypoxia Response Element (HRE) reporter assays, in cell lines like HepG2 or HK-2.
In vitro studies have demonstrated that MK-8617 effectively stabilizes both HIF-1α and HIF-2α proteins in HK2 renal proximal tubular cells at a concentration of 1 µM, with a peak effect observed at 3 hours and lasting up to 24 hours.[3] Similarly, Vadadustat has been shown to stabilize both HIF-1α and HIF-2α in a concentration- and time-dependent manner.[5]
In Vivo Efficacy
The in vivo efficacy of these inhibitors is primarily evaluated by their ability to increase plasma EPO levels and subsequently raise hemoglobin and hematocrit levels in animal models.
MK-8617
In preclinical studies, MK-8617 has demonstrated potent in vivo activity. In rats, a single oral dose of 1.5, 5, and 15 mg/kg resulted in a 1.7-, 8-, and 204-fold increase in serum EPO levels, respectively.[2] Furthermore, single oral doses of 5 and 15 mg/kg in mice led to an increase in circulating reticulocytes.[2]
Molidustat
Molidustat has also shown robust in vivo efficacy. In rats, single oral doses of 1.25 mg/kg and higher resulted in a dose-dependent increase in plasma EPO and reticulocytes.[6] In a rat model of renal anemia, oral administration of Molidustat increased hemoglobin levels.[6]
Vadadustat
Clinical trials have confirmed the efficacy of Vadadustat in treating anemia in patients with chronic kidney disease. In phase 3 trials, Vadadustat was shown to be effective in increasing and maintaining hemoglobin levels.[7][8][9]
Pharmacokinetic Profiles
The pharmacokinetic properties of these inhibitors, including oral bioavailability, half-life, and clearance, are crucial for determining their dosing regimens and clinical utility.
| Inhibitor | Oral Bioavailability | Half-life (t½) | Tmax | Cmax | Reference(s) |
| MK-8617 | 36-71% (across species) | Relatively long (species-dependent) | - | - | [1][2] |
| Molidustat | ~59% (human) | ~11.5 hours (human, oral solution) | 0.25-1.0 hours (human) | Dose-dependent | [6] |
| Vadadustat | - | ~4.5 hours (healthy volunteers), 7.2-8.5 hours (CKD patients) | 3-4 hours (healthy volunteers), 5-6 hours (CKD patients) | Dose-proportional |
Safety and Off-Target Effects
The safety profiles of these inhibitors have been evaluated in preclinical and clinical studies. While generally well-tolerated, some potential off-target effects and adverse events have been noted.
MK-8617: Preclinical studies have shown that MK-8617 is not a significant inhibitor of major cytochrome P450 enzymes in vitro.[1][2] However, it is a moderate reversible inhibitor of CYP2C8.[1][2]
Molidustat: Clinical trials have reported treatment-emergent adverse events such as nasopharyngitis and worsening of chronic kidney disease.[10][11] Vomiting has been noted as a frequent adverse event in animal studies.[12]
Vadadustat: The safety profile of Vadadustat has been found to be comparable to that of darbepoetin alfa in patients with chronic kidney disease.[7][8][9] Treatment-emergent adverse events include gastrointestinal events like diarrhea and vomiting.[9]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the HIF-1α signaling pathway and a general workflow for the in vivo evaluation of HIF-PHD inhibitors.
HIF-1α Signaling Pathway
In Vivo Evaluation Workflow
Detailed Experimental Protocols
In Vitro PHD2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the hydroxylation of a HIF-1α peptide by the PHD2 enzyme.
-
Materials: Recombinant human PHD2 enzyme, biotinylated HIF-1α peptide substrate, 2-oxoglutarate (α-KG), FeSO₄, L-ascorbic acid, TR-FRET detection reagents (e.g., europium-labeled anti-hydroxylated HIF-1α antibody and streptavidin-allophycocyanin).
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20, 0.1 mg/mL BSA).
-
Add varying concentrations of the test inhibitor (e.g., MK-8617, Molidustat, or Vadadustat) to the wells of a microplate.
-
Add the PHD2 enzyme, FeSO₄, and L-ascorbic acid to the wells and pre-incubate.
-
Initiate the reaction by adding the biotinylated HIF-1α peptide and α-KG.
-
Incubate the reaction at room temperature.
-
Stop the reaction and add the TR-FRET detection reagents.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.[5]
-
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay measures the accumulation of HIF-1α protein in cells treated with a PHD inhibitor.
-
Materials: Human cell line (e.g., HepG2 or HK-2), cell culture medium, test inhibitor, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibody against HIF-1α, secondary HRP-conjugated antibody, and chemiluminescent substrate.
-
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat the cells with varying concentrations of the test inhibitor for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary anti-HIF-1α antibody.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Normalize the HIF-1α band intensity to a loading control (e.g., β-actin).
-
In Vivo Efficacy Study in a Rat Model of Chronic Kidney Disease (CKD)
This protocol outlines the evaluation of a PHD inhibitor's ability to correct anemia in a CKD model.
-
Animal Model: Induce CKD in rats (e.g., via 5/6 nephrectomy).
-
Procedure:
-
Allow animals to develop stable CKD and anemia.
-
Randomly assign animals to treatment groups (vehicle control and different doses of the test inhibitor).
-
Administer the compounds orally once daily for a specified period (e.g., 4 weeks).
-
Collect blood samples at baseline and regular intervals to measure hematological parameters (hemoglobin, hematocrit, reticulocytes) using an automated analyzer.
-
Measure plasma EPO levels using an ELISA kit.
-
At the end of the study, collect tissues for further analysis (e.g., gene expression of iron metabolism-related genes).
-
Perform statistical analysis to compare the treatment groups to the vehicle control.[6]
-
This comparative analysis provides a foundation for understanding the key characteristics of these pyrimidine-based HIF-PHD2 inhibitors. Further head-to-head studies under standardized conditions will be invaluable for a more definitive comparison and for guiding the development of next-generation therapeutics targeting the HIF pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 7. Vadadustat safety profile seen as comparable to that of darbepoetin in patients with CKD [healio.com]
- 8. Safety and Efficacy of Vadadustat Once Daily and Three Times Weekly in Patients With Dialysis-Dependent CKD With Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. karger.com [karger.com]
- 11. Efficacy and Safety of Molidustat for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial [pubmed.ncbi.nlm.nih.gov]
- 12. Varenzin™-CA1 (molidustat oral suspension) [my.elanco.com]
A Comparative Guide to the Docking of 4-Hydroxypyrimidine-5-carbonitrile Derivatives with Kinase Domains
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxypyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to target protein kinases. Its inherent chemical features allow for key interactions within the ATP-binding pocket of these enzymes, making it a valuable starting point for the development of novel kinase inhibitors. This guide provides a comparative analysis of docking studies and corresponding experimental data for derivatives of this compound with various kinase domains, offering insights into their binding modes and inhibitory potential.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from various studies, providing a clear comparison of the binding affinities and inhibitory concentrations of this compound derivatives against several key kinase targets.
| Compound ID | Target Kinase | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Pyrimidine Derivative 4c | CDK2 | - | -7.9 | THR 165, GLU 12, LYS 33, THR 14 | [1] |
| Pyrimidine Derivative 4a | CDK2 | - | -7.7 | LYS 33, THR 14, THR 165, GLU 12 | [1] |
| Pyrimidine Derivative 4h | CDK2 | - | -7.5 | THR 14, ILE 10 | [1] |
| Pyrimidine Derivative 4b | CDK2 | - | -7.4 | Not specified | [1] |
| Thieno[2,3-d]pyrimidine Derivative 5b | EGFR (Wild-type) | -23.94 | - | Not specified | [2] |
| Thieno[2,3-d]pyrimidine Derivative 5b | EGFR (T790M Mutant) | - | - | Not specified | [2] |
Table 1: Docking and Binding Energy Data for this compound Derivatives against Kinase Domains.
| Compound ID | Target Kinase | IC50 | Reference |
| Pyrimidine-5-carbonitrile Derivative 7f | PI3Kδ | 6.99 ± 0.36 µM | [3] |
| Pyrimidine-5-carbonitrile Derivative 7f | PI3Kγ | 4.01 ± 0.55 µM | [3] |
| Pyrimidine-5-carbonitrile Derivative 7f | AKT-1 | 3.36 ± 0.17 µM | [3] |
| Quinolinecarbonitrile Derivative 31a | Src Kinase | 1.2 nM | [4] |
| Pyrimidine-5-carbonitrile Derivative 10b | EGFR | 8.29 ± 0.04 nM | [5] |
| Thieno[2,3-d]pyrimidine Derivative 5b | EGFR (Wild-type) | 37.19 nM | [2] |
| Thieno[2,3-d]pyrimidine Derivative 5b | EGFR (T790M Mutant) | 204.10 nM | [2] |
| Pyrimidine Derivative 4g | Antioxidant Activity (DPPH) | 98.5 µg/ml | [1] |
| Pyrimidine Derivative 4b | Antioxidant Activity (DPPH) | 117.8 µg/ml | [1] |
| Pyrimidine Derivative 4c | Antioxidant Activity (DPPH) | 132.4 µg/ml | [1] |
Table 2: Experimental Inhibitory Activity (IC50) of this compound Derivatives.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
Molecular Docking Protocol
A generalized protocol for molecular docking studies of pyrimidine derivatives with kinase domains is as follows:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target kinase (e.g., CDK2, EGFR, PI3K) is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and the structure is energy minimized using a suitable force field (e.g., CHARMm, MMFF94).
-
-
Ligand Preparation:
-
The 2D structure of the this compound derivative is drawn using a chemical drawing tool like ChemDraw or MarvinSketch.
-
The 2D structure is converted to a 3D structure.
-
The ligand is protonated at physiological pH and its energy is minimized.
-
-
Grid Generation and Docking:
-
A grid box is defined around the active site of the kinase, typically centered on the position of the co-crystallized ligand or predicted binding pocket.
-
The docking simulation is performed using software such as AutoDock, MOE, or Glide. The program explores various conformations and orientations of the ligand within the defined grid box.
-
-
Analysis of Results:
-
The docking results are analyzed based on the docking score or binding energy, which predicts the binding affinity.
-
The binding poses of the ligand are visualized to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the kinase active site.
-
Kinase Inhibition Assay Protocol (Example: EGFR Kinase Assay)
The following is a representative protocol for determining the in vitro inhibitory activity of compounds against a specific kinase, such as EGFR:
-
Reagents and Materials:
-
Recombinant human EGFR kinase.
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent).
-
384-well white plates.
-
Plate reader capable of measuring luminescence.
-
-
Assay Procedure:
-
A serial dilution of the test compounds is prepared in DMSO.
-
The kinase reaction is set up in the 384-well plate by adding the assay buffer, EGFR enzyme, and the peptide substrate.
-
The test compounds at various concentrations are added to the wells. A DMSO control (vehicle) and a no-enzyme control are included.
-
The reaction is initiated by adding a specific concentration of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
After incubation, the Kinase-Glo® reagent is added to each well to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
The luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control.
-
The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
Signaling Pathway Diagram
The PI3K/AKT signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Several pyrimidine-5-carbonitrile derivatives have shown inhibitory activity against kinases in this pathway.
Caption: The PI3K/AKT signaling pathway and potential inhibition points for this compound derivatives.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a computational docking study, a fundamental component of modern drug discovery.
Caption: A generalized workflow for in silico molecular docking studies.
References
- 1. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Assessing the Selectivity of 4-Hydroxypyrimidine-5-carbonitrile Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxypyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in the development of potent kinase inhibitors. Its versatility allows for the targeting of diverse kinases implicated in various diseases, most notably cancer. However, achieving selectivity remains a critical challenge in kinase inhibitor discovery, as off-target effects can lead to toxicity and diminish therapeutic efficacy. This guide provides an objective comparison of the selectivity of several this compound-based kinase inhibitors, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of selective tool compounds and potential drug candidates.
Comparative Selectivity of this compound Kinase Inhibitors
The following tables summarize the inhibitory activity and selectivity of representative compounds from different classes of this compound-based kinase inhibitors. The data has been compiled from various studies to facilitate a comparative analysis.
Table 1: Selectivity of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile Derivatives as CDK Inhibitors
This series of compounds has been investigated for its potent inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. The selectivity against the closely related CDK2 is a critical determinant of their therapeutic potential.
| Compound | R' | R | CDK9 Ki (nM) | CDK2 Ki (nM) | CDK9/CDK2 Selectivity Ratio |
| Ia | H | m-NO₂ | 1 | 6 | 6 |
| 12a | CN | m-NO₂ | 1 | 6 | 6 |
| 12u | CN | 3,5-di-OMe-Ph | 7 | >580 | >82 |
Data sourced from a study on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines.[1] The selectivity ratio is calculated as Ki(CDK2)/Ki(CDK9). Higher values indicate greater selectivity for CDK9.
Table 2: Activity of Pyrimidine-5-carbonitrile Derivatives as EGFR Inhibitors
Certain pyrimidine-5-carbonitrile derivatives have been designed to target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often dysregulated in cancer.
| Compound | Target Kinase | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
| 10b | EGFR | 8.29 ± 0.04 | Erlotinib | 2.83 ± 0.05 |
Data from a study on new pyrimidine-5-carbonitrile derivatives as EGFR inhibitors.[2][3]
Table 3: Activity of Pyrimidine-5-carbonitrile Derivatives as PI3K/AKT Pathway Inhibitors
The PI3K/AKT signaling pathway is another critical axis in cancer cell survival and proliferation. Specific pyrimidine-5-carbonitrile compounds have been shown to inhibit key kinases in this pathway.
| Compound | Target Kinase | IC₅₀ (µM) |
| 7f | PI3Kδ | 6.99 ± 0.36 |
| PI3Kγ | 4.01 ± 0.55 | |
| AKT-1 | 3.36 ± 0.17 |
Data from a study on pyrimidine-5-carbonitrile based potential anticancer agents.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the selectivity of kinase inhibitors.
Kinase Activity Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate for the kinase
-
Test compounds (this compound derivatives)
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a multiwell plate, add the kinase, its specific substrate, and ATP to the kinase buffer.
-
Add the test compounds at various concentrations to the wells. Include a no-inhibitor control and a no-kinase control.
-
Initiate the kinase reaction by adding the final component (typically ATP or enzyme) and incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes). The final reaction volume is typically 5-25 µL.[5]
-
-
Stopping the Reaction and ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ATP amount.
-
Incubate at room temperature for 30-60 minutes.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Kinome-wide Selectivity Profiling (KINOMEscan™)
KINOMEscan™ is a competition binding assay platform used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.
General Procedure:
-
A panel of DNA-tagged kinases is prepared.
-
Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).
-
After equilibration, the amount of kinase bound to the solid support is quantified using qPCR.
-
The results are typically reported as a percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. A selectivity score, such as S₁₀(1 µM), can be calculated, representing the percentage of kinases that exhibit binding with a percent of control of less than 10 at a 1 µM compound concentration.
Western Blotting for Downstream Signaling Analysis
Western blotting is used to assess the effect of a kinase inhibitor on the phosphorylation status of downstream proteins in a signaling pathway, providing evidence of target engagement and inhibition in a cellular context.
Materials:
-
Cell line of interest
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target and downstream proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat them with the kinase inhibitor at various concentrations for a specified time. Include a vehicle-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
-
Wash the membrane again and incubate with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein (e.g., β-actin).
-
Quantify the band intensities to determine the relative change in protein phosphorylation upon inhibitor treatment.[10]
-
Signaling Pathways and Experimental Workflow Diagrams
Visualizing the complex biological systems and experimental processes is essential for a clear understanding. The following diagrams were generated using the DOT language to illustrate key signaling pathways targeted by this compound inhibitors and a general workflow for assessing their selectivity.
References
- 1. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carnabio.com [carnabio.com]
- 6. promega.com [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Synthetic Routes of 4-Hydroxypyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of prominent synthetic routes for 4-hydroxypyrimidine-5-carbonitrile, a crucial intermediate in the synthesis of various biologically active compounds. The following sections present an objective analysis of different methodologies, supported by experimental data, to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction
This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other therapeutic agents. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects. This document outlines and compares two distinct synthetic strategies for the preparation of this important molecule.
Synthetic Route 1: Cyclocondensation of Ethyl 2-Cyano-3-ethoxyacrylate with Formamidine Acetate
This classical approach, detailed in the doctoral thesis of Theodoor Harold van der Locht, involves the cyclocondensation of an activated acrylic ester with formamidine.
Experimental Protocol
A solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) and formamidine acetate (1.2 eq) in absolute ethanol is refluxed for 4 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | Ethyl 2-cyano-3-ethoxyacrylate, Formamidine acetate | van der Locht, T. H. (1981). The Chemistry of Pyrimidine-5-carbonitrile Derivatives. PhD Thesis. |
| Solvent | Absolute Ethanol | van der Locht, T. H. (1981). The Chemistry of Pyrimidine-5-carbonitrile Derivatives. PhD Thesis. |
| Reaction Temperature | Reflux | van der Locht, T. H. (1981). The Chemistry of Pyrimidine-5-carbonitrile Derivatives. PhD Thesis. |
| Reaction Time | 4 hours | van der Locht, T. H. (1981). The Chemistry of Pyrimidine-5-carbonitrile Derivatives. PhD Thesis. |
| Yield | 75% | van der Locht, T. H. (1981). The Chemistry of Pyrimidine-5-carbonitrile Derivatives. PhD Thesis. |
| Purification | Filtration and washing | van der Locht, T. H. (1981). The Chemistry of Pyrimidine-5-carbonitrile Derivatives. PhD Thesis. |
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Synthetic Route 2: Three-Component Reaction of Malononitrile, Triethyl Orthoformate, and Formamide
This alternative route offers a one-pot synthesis from readily available starting materials.
Experimental Protocol
A mixture of malononitrile (1.0 eq), triethyl orthoformate (1.5 eq), and formamide (5.0 eq) is heated at 150-160 °C for 5 hours. After cooling, the reaction mixture is diluted with water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | Malononitrile, Triethyl orthoformate, Formamide | General synthetic methodology for pyrimidines. |
| Solvent | None (neat reaction) | General synthetic methodology for pyrimidines. |
| Reaction Temperature | 150-160 °C | General synthetic methodology for pyrimidines. |
| Reaction Time | 5 hours | General synthetic methodology for pyrimidines. |
| Yield | ~65% | Estimated based on similar reactions. |
| Purification | Precipitation and recrystallization | General synthetic methodology for pyrimidines. |
Workflow Diagram
Benchmarking 4-Hydroxypyrimidine-5-carbonitrile Derivatives Against Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel 4-Hydroxypyrimidine-5-carbonitrile derivatives against established drugs in the fields of oncology and anti-inflammatory research. The data presented is compiled from publicly available research, and this guide aims to serve as a valuable resource for researchers and drug development professionals.
Anticancer Activity: Targeting Receptor Tyrosine Kinases
A significant focus of research into this compound derivatives has been their potential as anticancer agents, particularly as inhibitors of key receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
Comparative Efficacy Against Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines, compared with the known anticancer drugs Sorafenib and Erlotinib. Lower IC50 values indicate greater potency.
| Compound/Drug | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| Pyrimidine Derivative 11b | 3.37 | 3.04 | 2.4 | 4.14 |
| Pyrimidine Derivative 10b | - | 3.56 | 5.85 | 7.68 |
| Pyrimidine Derivative 11e | 1.14 | - | - | 1.54 |
| Sorafenib | ~5-18 | ~13-20 | ~6.53-7.46 | ~5 |
| Erlotinib | Not directly responsive in some studies | 10.6 | 5.3 | 1.2 (overexpressing EGFR) |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Inhibition of Key Kinases
The direct inhibitory activity of these derivatives against their target kinases has also been evaluated and compared with standard inhibitors.
| Compound/Drug | VEGFR-2 IC50 (nM) | EGFR (Wild-Type) IC50 (nM) |
| Pyrimidine Derivative 7b | 42.5 | - |
| Pyrimidine Derivative 4c | 57.1 | - |
| Pyrimidine Derivative 10b | - | 8.29 |
| Pyrimidine Derivative 11b | - | 90 |
| Sorafenib | 90 | - |
| Erlotinib | - | 2 |
Anti-inflammatory Activity: COX-2 Inhibition
Certain this compound derivatives have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2).
Comparative COX-2 Inhibition
The following table compares the COX-2 inhibitory activity of pyrimidine derivatives with the selective COX-2 inhibitor, Celecoxib.
| Compound/Drug | COX-2 IC50 (µM) |
| Pyrimidine Derivative 35 | 1.17 |
| Pyrimidine Derivative 36 | 1.13 |
| Pyrimidine Derivative 37 | 1.03 |
| Celecoxib | 0.04 |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound derivatives or known drugs) and incubated for 48-72 hours.
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
In Vitro Kinase Inhibition Assays (General Protocol)
These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reaction Setup: The kinase, a specific substrate, and ATP are combined in a reaction buffer in a 96-well plate.
-
Inhibitor Addition: The test compounds are added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time.
-
Detection: The amount of phosphorylated substrate or the remaining ATP is quantified using a detection reagent. This is often a luminescence-based or fluorescence-based readout.
-
Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined.
-
For VEGFR-2 and EGFR Kinase Assays: Specific recombinant kinases and their corresponding substrates are used.
-
For COX-2 Inhibition Assay: The assay typically measures the peroxidase activity of COX-2, which is coupled to a colorimetric or fluorometric readout.
This guide provides a snapshot of the current research landscape for this compound derivatives. The presented data suggests that certain derivatives exhibit promising anticancer and anti-inflammatory activities, in some cases comparable to or exceeding that of established drugs. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.
Safety Operating Guide
Proper Disposal of 4-Hydroxypyrimidine-5-carbonitrile: A Comprehensive Guide
For Immediate Reference: Safety and Disposal Overview
This document provides essential safety information and detailed procedures for the proper disposal of 4-Hydroxypyrimidine-5-carbonitrile. This compound is classified as hazardous, and all handling and disposal steps must be conducted with strict adherence to safety protocols to mitigate risks to personnel and the environment. The primary hazards associated with this chemical are acute oral toxicity and serious eye damage.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
The recommended disposal method for this compound is through a licensed hazardous waste disposal company, with controlled incineration being the preferred final disposition.[2] In-lab neutralization or treatment is not recommended without a thorough, substance-specific validation of the procedure.
Key Safety and Hazard Data
A summary of the critical safety and hazard information for this compound is presented below. This data is essential for risk assessment prior to handling or disposal.
| Hazard Classification | GHS Pictogram | Code | Description |
| Acute Toxicity, Oral |
| H302 | Harmful if swallowed.[1][3] |
| Serious Eye Damage |
| H318 | Causes serious eye damage.[1] |
| Skin Irritation |
| H315 | Causes skin irritation.[3] |
Quantitative Toxicity Data:
| Endpoint | Value | Species |
| LD50 (Oral) | 1053 mg/kg | Rat[3] |
Standard Operating Procedure for Disposal
This protocol outlines the step-by-step methodology for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn if there is a risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or disposable protective clothing is required.
2. Waste Segregation and Collection:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.
-
For solutions containing this compound, use a dedicated and compatible container. Do not mix with other waste streams unless compatibility is confirmed.
-
Aqueous waste streams containing this compound must be treated as chemical waste and should not be disposed of down the drain.[4]
3. Chemical Incompatibilities:
-
To prevent dangerous reactions, do not mix this compound waste with the following:
4. Waste Container Labeling and Storage:
-
Clearly label the waste container with "Waste this compound" and affix the appropriate GHS hazard pictograms (Acute Toxicity and Corrosion).
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[6] The storage area should be away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) if available.
6. Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
If the spill involves solid material, carefully dampen it with water to prevent dust from becoming airborne.[2]
-
Using absorbent pads, collect the spilled material and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate the spill area with soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-Hydroxypyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Hydroxypyrimidine-5-carbonitrile. The following guidance is based on established safety data for compounds with similar hazard classifications.
Chemical Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as harmful if swallowed and causes serious eye damage.[1] It is designated as a corrosive and irritant substance.[1] Adherence to strict safety protocols is mandatory to ensure the well-being of all laboratory personnel.
| Hazard Classification | GHS Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 |
| Warning | H302: Harmful if swallowed |
| Serious Eye Damage | Category 1 |
| Danger | H318: Causes serious eye damage |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is required for all procedures that may generate dust or aerosols.
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2]
2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Wear nitrile gloves that are chemical-resistant. Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat must be worn to protect clothing and skin.
-
Respiratory Protection: In situations where handling the compound outside of a fume hood is unavoidable and there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is necessary.
3. Handling and Storage:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
Emergency and First Aid Protocols
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[3][4] Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
Ingestion: If the compound is swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with the compound, such as gloves, pipette tips, and weighing paper, must be considered hazardous waste. These should be collected in a separate, clearly labeled hazardous waste container.
2. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure containers are kept closed and are not leaking.
3. Final Disposal:
-
The disposal of chemical waste must be handled by a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
